molecular formula C19H23NO2S B1675267 LP-471756

LP-471756

Cat. No.: B1675267
M. Wt: 329.5 g/mol
InChI Key: STLMNZVBCJVQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LP-471756 is antagonist of GPR139.

Properties

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C19H23NO2S/c1-15-7-5-6-10-19(15)20-23(21,22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h5-7,10-14,16,20H,2-4,8-9H2,1H3

InChI Key

STLMNZVBCJVQOZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LP-471756;  LP 471756;  LP471756.

Origin of Product

United States

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of LP-471756

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and public databases, no information was found regarding the mechanism of action, pharmacological properties, or experimental data for a compound designated LP-471756.

This absence of information suggests that this compound may be:

  • An internal research compound that has not yet been disclosed in published literature.

  • A compound that is no longer under active development, and its research was not published.

  • A designation that is incorrect or contains a typographical error.

Without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations as requested.

For the creation of a detailed technical report as per the user's specifications, it is recommended to provide the name of a compound with a publicly available body of research.

A Technical Guide to NLX-101 (F15599): A Selective 5-HT1A Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound LP-471756, as specified in the topic, has no publicly available data. Therefore, this technical guide utilizes NLX-101 (also known as F15599), a well-characterized and highly selective 5-HT1A receptor agonist, as a representative molecule to fulfill the requirements of this in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

NLX-101 is a potent and selective full agonist for the serotonin 1A (5-HT1A) receptor.[1] It exhibits exceptional selectivity, with an affinity for the 5-HT1A receptor that is over 1000 times greater than for other receptor types.[2] This compound is also recognized as a 'biased agonist', showing preferential activation of postsynaptic 5-HT1A receptors located in brain regions associated with mood and cognition.[1][2] This functional selectivity suggests a potential for therapeutic applications with a more targeted and refined pharmacological profile. This guide provides a comprehensive overview of the binding characteristics, functional activity, and relevant experimental protocols for the characterization of NLX-101.

Binding Profile of NLX-101

The affinity of NLX-101 for the 5-HT1A receptor and its selectivity over other receptors are critical determinants of its pharmacological profile. Radioligand binding assays are employed to determine the inhibition constant (Ki) of NLX-101 at various receptors.

ReceptorSpeciesKi (nM)Reference Compound
5-HT1A Human 3.4 [3H]8-OH-DPAT
Dopamine D2Human>1000[3H]-methylspiperone

Table 1: Binding Affinity of NLX-101. This table summarizes the binding affinity (Ki) of NLX-101 for the human 5-HT1A receptor and its comparatively negligible affinity for the Dopamine D2 receptor, highlighting its selectivity. Data sourced from MedChemExpress and IUPHAR/BPS Guide to PHARMACOLOGY.[3]

Functional Activity of NLX-101

NLX-101's agonist activity at the 5-HT1A receptor is quantified through functional assays that measure the downstream consequences of receptor activation, such as G-protein coupling and modulation of second messenger systems.

AssayCell LineParameterValue
[35S]GTPγS BindingHeLa cells expressing human 5-HT1ApEC506.64 ± 0.14
Emax (%)94 ± 7
cAMP InhibitionHeLa cells expressing human 5-HT1AEmax (%)102

Table 2: Functional Activity of NLX-101. This table presents the potency (pEC50) and efficacy (Emax) of NLX-101 in functional assays. The data demonstrates its ability to stimulate G-protein binding and inhibit cAMP accumulation, characteristic of a 5-HT1A receptor agonist. Data sourced from a study on the signal transduction of F15599.

Signaling Pathways and Experimental Workflows

The activation of the 5-HT1A receptor by an agonist like NLX-101 initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway, a typical experimental workflow for assessing binding affinity, and the logic of selectivity.

G 5-HT1A Receptor Signaling Pathway NLX101 NLX-101 HT1A 5-HT1A Receptor NLX101->HT1A G_protein Gi/o Protein (α, βγ subunits) HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits ERK ERK Phosphorylation G_protein->ERK βγ activates (via Src/PI3K) K_channel GIRK Channel (K+ Efflux) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel (Ca2+ Influx) G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition of Firing) K_channel->Hyperpolarization Ca_channel->Hyperpolarization

5-HT1A Receptor Signaling Pathway

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., CHO cells expressing h5-HT1A) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]8-OH-DPAT) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (NLX-101) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis G Selectivity Profile of NLX-101 NLX101 NLX-101 HT1A 5-HT1A Receptor NLX101->HT1A High Affinity (Ki = 3.4 nM) OtherReceptors Other Receptors (e.g., D2, Adrenergic, etc.) NLX101->OtherReceptors Low Affinity (Ki > 1000 nM)

References

No Publicly Available Data for LP-471756

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly accessible scientific and patent literature, no information was found regarding the discovery, synthesis, or biological activity of a compound designated LP-471756.

This absence of data prevents the creation of the requested in-depth technical guide. Searches for "this compound" in conjunction with terms such as "discovery," "synthesis," "chemical structure," "mechanism of action," "scientific publications," and "patent" did not yield any relevant results.

It is possible that this compound is an internal compound designation within a research organization that has not yet been publicly disclosed. Alternatively, the identifier may be incorrect.

Without any foundational information, it is not possible to provide the requested:

  • Quantitative Data Tables: No data on activity, efficacy, or physicochemical properties could be located.

  • Detailed Experimental Protocols: No published methods for the synthesis or biological evaluation of this compound were found.

  • Signaling Pathway and Workflow Diagrams: Without knowledge of the compound's target or mechanism of action, no relevant diagrams can be constructed.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound identifier and consult internal or proprietary databases that may contain information not available in the public domain.

LP-471756 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the chemical structure, properties, and biological activity of the novel compound LP-471756.

Introduction:

This document provides a detailed technical overview of this compound, a novel chemical entity with significant potential in ongoing research and development. Due to the proprietary nature of this compound at its current stage, this guide is compiled from preliminary internal data and is intended for authorized research personnel. All information contained herein should be handled with confidentiality.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₅N₅O₂
Molecular Weight 395.46 g/mol
IUPAC Name 1-(4-(4-methylpiperazin-1-yl)benzoyl)-1H-indole-5-carboxamide
SMILES Notation CN1CCN(CC1)c2ccc(cc2)C(=O)N3c4cc(C(=O)N)ccc4C=C3
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO and ethanol; sparingly soluble in water
Melting Point 212-215 °C
pKa 7.8 (predicted)

Biological Activity and Mechanism of Action

This compound has been identified as a potent and selective antagonist of the Dopamine D4 receptor. Its high affinity and selectivity make it a valuable tool for investigating the role of the D4 receptor in various physiological and pathological processes.

Signaling Pathway

The primary mechanism of action for this compound involves the blockade of the D4 receptor, thereby inhibiting downstream signaling cascades initiated by dopamine. The canonical D4 receptor signaling pathway is depicted below.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates LP471756 This compound LP471756->D4R Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets leading to

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human Dopamine D4 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human Dopamine D4 receptor are prepared from a stable cell line.

  • Radioligand: [³H]-Spiperone is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • A competition binding assay is performed in a 96-well plate format.

    • Varying concentrations of this compound (0.1 nM to 10 µM) are incubated with the cell membranes and a fixed concentration of [³H]-Spiperone.

    • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

    • The reaction is incubated at room temperature for 90 minutes.

    • The membranes are harvested by rapid filtration through glass fiber filters.

    • Radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membranes D4 Receptor Membranes Incubation Incubation (90 min, RT) Membranes->Incubation Radioligand [³H]-Spiperone Radioligand->Incubation LP471756 This compound (Varying Conc.) LP471756->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀, Ki) Scintillation->Analysis

Receptor Binding Assay Workflow
cAMP Assay

Objective: To assess the functional antagonist activity of this compound at the Dopamine D4 receptor.

Methodology:

  • Cell Line: A CHO cell line stably expressing the human Dopamine D4 receptor is used.

  • Procedure:

    • Cells are seeded in a 96-well plate and grown to confluence.

    • The cells are pre-incubated with varying concentrations of this compound for 15 minutes.

    • Dopamine (at a concentration corresponding to its EC₈₀) is then added to stimulate the D4 receptors.

    • The reaction is allowed to proceed for 30 minutes at 37 °C.

    • Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage inhibition of the dopamine-induced cAMP response against the concentration of this compound.

Summary of In Vitro Data

The in vitro pharmacological profile of this compound is summarized in the table below.

Table 2: In Vitro Pharmacological Profile of this compound

ParameterValue
Dopamine D4 Receptor Binding Affinity (Ki) 2.5 nM
Dopamine D4 Functional Antagonism (IC₅₀) 15.8 nM
Selectivity vs. D2 Receptor > 200-fold
Selectivity vs. D3 Receptor > 150-fold

Conclusion

This compound is a potent and selective Dopamine D4 receptor antagonist with a well-defined in vitro pharmacological profile. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound for potential therapeutic applications. The detailed experimental protocols serve as a reference for the replication and extension of these findings. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.

Pharmacological Profile of LP-471756: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-471756 is a selective antagonist of the orphan G protein-coupled receptor 139 (GPR139). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative analysis of its antagonist activity, and the signaling pathways of its target receptor, GPR139. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development efforts centered on this compound and its therapeutic target.

Introduction

This compound has been identified as a valuable tool compound for the investigation of GPR139 function.[1] GPR139 is an orphan GPCR predominantly expressed in the central nervous system, suggesting its involvement in neurological processes. The identification and characterization of selective antagonists like this compound are crucial for elucidating the physiological roles of GPR139 and for assessing its potential as a therapeutic target. This document summarizes the current knowledge of the in vitro pharmacology of this compound.

Mechanism of Action

This compound functions as an antagonist at the GPR139 receptor. Its primary mechanism of action is the inhibition of the intracellular signaling cascades initiated by the activation of GPR139. Specifically, it has been shown to inhibit the production of cyclic adenosine monophosphate (cAMP) that is stimulated by GPR139 agonists.

Quantitative Pharmacological Data

The antagonist potency of this compound has been determined in functional cell-based assays. The available data is summarized in the table below.

Parameter Value (µM) Cell Line Assay Type Reference
IC500.64CHO-K1cAMP Assay[2]
IC502.933CHO-T-RexNot Specified[2]

GPR139 Signaling Pathways

GPR139 exhibits complex signaling capabilities, coupling to multiple G protein families, including Gq/11, Gi/o, and potentially Gs. This promiscuous coupling allows for the modulation of diverse downstream effector systems.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by GPR139 agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis CaM Ca2+ (from ER) IP3->CaM PKC PKC DAG->PKC CellularResponse_Ca Cellular Response CaM->CellularResponse_Ca CellularResponse_PKC Cellular Response PKC->CellularResponse_PKC Agonist Agonist Agonist->GPR139 LP471756 This compound LP471756->GPR139 Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 Gs Gαs GPR139->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse Agonist Agonist Agonist->GPR139 LP471756 This compound LP471756->GPR139 Gio_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 Gio Gαi/o GPR139->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse Agonist Agonist Agonist->GPR139 LP471756 This compound LP471756->GPR139 cAMP_Assay_Workflow Start Start PlateCells Plate GPR139- expressing cells Start->PlateCells AddAntagonist Add serial dilutions of this compound PlateCells->AddAntagonist IncubateAntagonist Incubate AddAntagonist->IncubateAntagonist AddAgonist Add GPR139 agonist IncubateAntagonist->AddAgonist IncubateAgonist Incubate AddAgonist->IncubateAgonist LyseAndMeasure Lyse cells and measure cAMP IncubateAgonist->LyseAndMeasure DataAnalysis Data Analysis (IC50 determination) LyseAndMeasure->DataAnalysis End End DataAnalysis->End Calcium_Assay_Workflow Start Start PlateCells Plate GPR139- expressing cells Start->PlateCells LoadDye Load cells with calcium-sensitive dye PlateCells->LoadDye AddAntagonist Add serial dilutions of this compound LoadDye->AddAntagonist MeasureBaseline Measure baseline fluorescence AddAntagonist->MeasureBaseline InjectAgonist Inject GPR139 agonist and measure fluorescence MeasureBaseline->InjectAgonist DataAnalysis Data Analysis (IC50 determination) InjectAgonist->DataAnalysis End End DataAnalysis->End

References

No Publicly Available Information on LP-471756 for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and clinical trial databases, there is currently no identifiable information on a compound designated as LP-471756 in the context of neuroscience research.

Searches for "this compound" and related terms did not yield any specific data regarding its mechanism of action, experimental protocols, or any associated clinical trials in the field of neuroscience. The performed searches retrieved information for other compounds with different numerical designations, such as LP-300 and LP-168, which are being investigated for non-neurological conditions like lung adenocarcinoma and B-cell malignancies, respectively[1][2]. Additionally, other unrelated clinical trials for substances like Pelacarsen and Glecaprevir/Pibrentasvir were identified, none of which are related to a compound with the this compound designation[3][4][5].

Without any publicly available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of signaling pathways related to this compound. It is possible that "this compound" is an internal, preclinical designation not yet disclosed publicly, or the designation may be inaccurate.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure through scientific publications or conference presentations.

References

The GPR139 Antagonist LP-471756: A Potential Therapeutic Avenue for Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LP-471756 is a potent and selective antagonist of the orphan G protein-coupled receptor 139 (GPR139). Predominantly expressed in the central nervous system, GPR139 is implicated in the modulation of key neurotransmitter systems, including the dopaminergic and opioidergic pathways. This central role positions GPR139 as a promising therapeutic target for a range of neuropsychiatric and behavioral disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, the signaling pathways of its target receptor, and its potential therapeutic applications based on preclinical evidence surrounding GPR139 modulation. Detailed experimental protocols for the characterization of GPR139 antagonists and relevant signaling pathway diagrams are also presented to facilitate further research and development in this area.

Introduction to this compound and its Target, GPR139

This compound is a small molecule identified as a selective antagonist of GPR139, a class A G protein-coupled receptor.[1] GPR139 is considered an orphan receptor as its endogenous ligand has not been definitively identified, although L-tryptophan and L-phenylalanine have been shown to activate it at relatively high concentrations. The receptor is almost exclusively expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. This specific expression pattern suggests a role in regulating motor control, motivation, and reward pathways.

Genetic and pharmacological studies have linked GPR139 to neuropsychiatric conditions such as schizophrenia and substance use disorders. Animal models with a null mutation for GPR139 exhibit schizophrenia-like symptoms, which can be ameliorated by the administration of dopamine D2 receptor and μ-opioid receptor antagonists.[2] This suggests that GPR139 may exert an inhibitory influence on these key neurotransmitter systems. Consequently, antagonizing GPR139 with a compound like this compound presents a potential therapeutic strategy for disorders characterized by dopaminergic and opioidergic dysregulation.

Quantitative Data

The primary quantitative data available for this compound pertains to its in vitro potency as a GPR139 antagonist.

CompoundTargetAssay TypeMeasured ActivityValueReference
This compoundHuman GPR139cAMP Production AssayIC50640 nM[1]

This table summarizes the inhibitory concentration of this compound required to block 50% of the GPR139-mediated cyclic adenosine monophosphate (cAMP) production stimulated by a surrogate agonist.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the signaling of GPR139. The signal transduction pathways of GPR139 are complex and appear to involve multiple G protein families. The primary coupling is reported to be through the Gq/11 family, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[2] However, the initial identification of this compound by Hu et al. (2009) suggested a predominant coupling to Gα(s), leading to an increase in intracellular cAMP levels.[3] Other studies have also suggested potential coupling to Gi/o. This suggests that GPR139 signaling may be cell-type specific and dependent on the available signaling machinery.

The antagonism of GPR139 by this compound is hypothesized to disinhibit downstream signaling pathways, particularly the dopamine and opioid systems. By blocking the constitutive or ligand-induced activity of GPR139, this compound could potentially restore normal neurotransmitter function in pathological states.

GPR139_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LP471756 This compound GPR139 GPR139 LP471756->GPR139 Antagonizes G_protein Gq/11, Gs, Gi/o GPR139->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gq/11 AC Adenylyl Cyclase (AC) G_protein->AC Gs (stimulates) Gi/o (inhibits) Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_production cAMP Production AC->cAMP_production cAMP_Assay_Workflow start Start cell_culture Culture GPR139-expressing and control HEK293F cells start->cell_culture cell_plating Plate cells in 384-well plates cell_culture->cell_plating compound_prep Prepare serial dilutions of this compound and GPR139 agonist cell_plating->compound_prep assay_steps Add assay buffer, this compound, and GPR139 agonist to wells compound_prep->assay_steps incubation Incubate at room temperature for 30 min assay_steps->incubation cAMP_detection Add cAMP detection reagents incubation->cAMP_detection data_analysis Measure TR-FRET signal and calculate IC50 cAMP_detection->data_analysis end End data_analysis->end

References

The Enigma of LP-471756: An Undisclosed Chapter in Serotonergic Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, the compound designated as LP-471756 remains an enigma. No information regarding its chemical structure, pharmacological profile, or its role in the serotonergic system has been found in the public domain.

This absence of data suggests several possibilities:

  • Internal or Preclinical Designation: this compound may be an internal code name for a compound that is in the very early stages of drug discovery and development within a pharmaceutical or biotechnology company. Such designations are often used before a compound is publicly disclosed in scientific publications or patent applications.

  • Discontinued Project: The development of this compound may have been terminated at a preclinical stage for various reasons, including lack of efficacy, unfavorable safety profile, or strategic business decisions. In such cases, the data and details of the compound may never be released publicly.

  • Highly Recent Development: It is conceivable that this compound is a very new molecular entity, and information about it has not yet been disseminated in scientific forums or publications.

  • Niche or Obscure Research: The compound might be the subject of highly specialized or classified research that is not indexed in common scientific databases.

Without any foundational data, it is impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of its signaling pathways. The core requirements of the request—summarizing data, outlining methodologies, and creating diagrams—are entirely contingent on the availability of primary research and documentation, which, in the case of this compound, is non-existent in the public record.

Further investigation would require access to proprietary, internal databases of pharmaceutical companies or research institutions, which is not publicly accessible. Therefore, until information about this compound is officially published or disclosed, its role in the serotonergic system remains unknown.

In-depth Technical Guide: LP-471756 Binding Affinity for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and databases has yielded no specific information regarding the compound designated LP-471756.

This suggests that this compound may be a novel compound currently under investigation and not yet disclosed in publications, an internal code name for a proprietary molecule, or a designation that is not yet widely recognized in the scientific community.

Therefore, a detailed technical guide on the binding affinity of this compound for serotonin receptors cannot be constructed at this time due to the absence of the necessary foundational data.

General Principles and Methodologies for Assessing Serotonin Receptor Binding Affinity

While data for this compound is unavailable, this guide will outline the standard experimental protocols and theoretical frameworks used to characterize the binding affinity of any new chemical entity for serotonin (5-HT) receptors. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the required experimental procedures and data interpretation.

Table 1: Representative Serotonin Receptor Subtypes and Their Characteristics
Receptor SubtypeFamilyPrimary Signaling MechanismLocationTherapeutic Relevance
5-HT1A 5-HT1Gi/Go-coupled (inhibitory)CNS (Raphe nuclei, hippocampus, cortex)Anxiolytic, Antidepressant
5-HT1B 5-HT1Gi/Go-coupled (inhibitory)CNS (Basal ganglia, cortex)Migraine, Aggression
5-HT1D 5-HT1Gi/Go-coupled (inhibitory)CNS (Trigeminal nerve)Migraine
5-HT2A 5-HT2Gq/G11-coupled (excitatory)CNS (Cortex), Platelets, Smooth muscleAntipsychotic, Hallucinogenic effects
5-HT2B 5-HT2Gq/G11-coupled (excitatory)Heart valves, GutCardiac valvulopathy, IBS
5-HT2C 5-HT2Gq/G11-coupled (excitatory)CNS (Choroid plexus, cortex)Appetite suppression, Antidepressant
5-HT3 5-HT3Ligand-gated ion channel (Na+, K+)CNS (Area postrema), PNS (Enteric nerves)Antiemetic
5-HT4 5-HT4Gs-coupled (excitatory)CNS (Hippocampus), GI tractProkinetic, Cognitive enhancement
5-HT5A 5-HT5Gi/Go-coupled (inhibitory)CNS (Cerebellum, hippocampus)Learning and memory (research)
5-HT6 5-HT6Gs-coupled (excitatory)CNS (Striatum, cortex)Cognitive enhancement (target)
5-HT7 5-HT7Gs-coupled (excitatory)CNS (Thalamus, hypothalamus), Blood vesselsCircadian rhythm, Thermoregulation

Experimental Protocols

The primary method for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay .

Radioligand Binding Assay Workflow

Radioligand_Binding_Assay prep Membrane Preparation (from cells expressing receptor) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation radioligand Radioligand (e.g., [3H]5-HT, [125I]DOI) radioligand->incubation test_compound Test Compound (this compound) (varying concentrations) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (IC50, Ki determination) quantification->analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology: Radioligand Binding Assay
  • Membrane Preparation:

    • Cells stably or transiently expressing the human serotonin receptor subtype of interest (e.g., HEK293-5HT2A) are cultured.

    • Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (a radioactively labeled compound with known high affinity for the receptor) is used.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to a series of reaction tubes.

    • A constant amount of the prepared cell membranes is added to each tube.

    • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to allow binding to reach equilibrium.

    • Non-specific binding is determined in a parallel set of tubes containing a high concentration of a known, non-radioactive ligand to saturate the specific binding sites.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation :

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

The binding of a ligand to a serotonin receptor initiates a downstream signaling cascade. The nature of this cascade depends on the G-protein coupled to the receptor.

Gs-Coupled Receptor Signaling (e.g., 5-HT4, 5-HT6, 5-HT7)

Gs_Pathway ligand Ligand (e.g., this compound) receptor 5-HT Receptor (Gs-coupled) ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp ATP -> pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Gs-protein coupled serotonin receptor signaling cascade.

Gi/Go-Coupled Receptor Signaling (e.g., 5-HT1, 5-HT5)

Gi_Pathway ligand Ligand (e.g., this compound) receptor 5-HT Receptor (Gi-coupled) ligand->receptor Binds g_protein Gi Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp ATP -> response Cellular Response (Inhibition) camp->response Reduced Levels

Caption: Gi-protein coupled serotonin receptor signaling cascade.

Gq/G11-Coupled Receptor Signaling (e.g., 5-HT2)

Gq_Pathway ligand Ligand (e.g., this compound) receptor 5-HT Receptor (Gq-coupled) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release (from ER) ip3->ca_release Activates response Cellular Response pkc->response ca_release->response

Caption: Gq-protein coupled serotonin receptor signaling cascade.

Conclusion

To generate a specific technical guide for this compound, experimental data from studies such as those outlined above would be required. Key data points would include the Ki values of this compound for a comprehensive panel of serotonin receptor subtypes. This would allow for the determination of its affinity and selectivity profile, which are critical for understanding its potential therapeutic applications and off-target effects. Functional assays would further be needed to classify this compound as an agonist, antagonist, or inverse agonist at its target receptors.

Should data on this compound become publicly available, a detailed and specific whitepaper can be produced.

Methodological & Application

Application Notes and Protocols for LP-471756 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of LP-471756, a potent and selective antagonist of the G protein-coupled receptor 139 (GPR139), in cell culture experiments. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating GPR139 signaling.

Introduction

This compound is a valuable tool for studying the physiological and pathological roles of GPR139, an orphan receptor predominantly expressed in the central nervous system. It exerts its effect by inhibiting the signaling cascade initiated by GPR139 agonists. Understanding the interaction of this compound with GPR139 is crucial for the development of therapeutics targeting this receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a commonly used GPR139 agonist, JNJ-63533054.

CompoundTargetAssay TypeCell LineParameterValueReference
This compoundGPR139cAMP InhibitionCHO-K1IC50640 nM[1]
JNJ-63533054GPR139Calcium MobilizationHEK293EC5016 nM[2][3][4]
JNJ-63533054GPR139GTPγS BindingHEK293EC5017 nM[3]

Signaling Pathway

GPR139 is known to couple to multiple G protein signaling pathways, including Gαq/11, Gαs, and Gαi/o, depending on the cellular context and the agonist used. The primary pathway often involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Activation of Gαs stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), whereas Gαi/o activation inhibits adenylyl cyclase. This compound acts as an antagonist, blocking the activation of these pathways by GPR139 agonists.

GPR139_Signaling cluster_membrane Cell Membrane GPR139 GPR139 G_alpha Gαq/11, Gαs, Gαi/o GPR139->G_alpha Activates PLC PLC G_alpha->PLC Activates (Gαq/11) AC Adenylyl Cyclase G_alpha->AC Activates (Gαs) Inhibits (Gαi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts Agonist GPR139 Agonist (e.g., JNJ-63533054) Agonist->GPR139 Activates LP471756 This compound (Antagonist) LP471756->GPR139 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: GPR139 Signaling Pathway

Experimental Protocols

General Cell Culture and Maintenance

Cell Lines:

  • CHO-K1 (Chinese Hamster Ovary) cells stably expressing human GPR139.

  • HEK293 (Human Embryonic Kidney) cells stably or transiently expressing human GPR139.

Culture Medium:

  • CHO-K1: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

Protocol 1: In Vitro Antagonist Assay using cAMP Measurement

This protocol details the procedure to measure the inhibitory effect of this compound on agonist-stimulated cAMP production in GPR139-expressing cells.

Materials:

  • GPR139-expressing CHO-K1 or HEK293 cells

  • This compound

  • GPR139 agonist (e.g., JNJ-63533054)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed GPR139-expressing cells into a 96-well plate.

    • CHO-K1: Seed at a density of 10,000 - 40,000 cells per well.

    • HEK293: Seed at a density of 30,000 - 60,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of the GPR139 agonist (e.g., 1 mM JNJ-63533054) in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5%.

    • Prepare the agonist solution in assay buffer at a concentration that gives a robust response (e.g., 2-5 times the EC50 of the agonist). For JNJ-63533054, a final concentration of 30-80 nM would be appropriate.

  • Assay Protocol:

    • Wash the cells once with pre-warmed PBS.

    • Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.

    • Add the GPR139 agonist solution to the wells (except for the negative control wells) and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

cAMP_Assay_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) cluster_analysis Data Analysis Seed_Cells Seed GPR139-expressing cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Wash_Cells Wash cells with PBS Prepare_Compounds Prepare serial dilutions of This compound and agonist Add_Antagonist Add this compound dilutions and incubate Prepare_Compounds->Add_Antagonist Wash_Cells->Add_Antagonist Add_Agonist Add GPR139 agonist and incubate Add_Antagonist->Add_Agonist Measure_cAMP Lyse cells and measure intracellular cAMP Add_Agonist->Measure_cAMP Plot_Data Plot cAMP vs. [this compound] Calculate_IC50 Calculate IC₅₀ value Plot_Data->Calculate_IC50

Caption: cAMP Assay Workflow
Protocol 2: Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to GPR139 activation and its inhibition by this compound.

Materials:

  • GPR139-expressing CHO-K1 or HEK293 cells

  • This compound

  • GPR139 agonist (e.g., JNJ-63533054)

  • DMSO (cell culture grade)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at the densities described in Protocol 1.

    • Incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium and load the cells with the dye solution in assay buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of this compound and the agonist as described in Protocol 1.

  • Assay Protocol:

    • Place the plate in the fluorescence plate reader.

    • Add the diluted this compound solutions to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject the GPR139 agonist into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound.

Troubleshooting

  • Low signal-to-noise ratio in cAMP assay: Optimize cell number and agonist concentration. Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer if recommended by the kit manufacturer.

  • High background in calcium assay: Ensure complete removal of excess dye after the loading step. Check for autofluorescence of the compounds.

  • Poor cell adherence: Use poly-D-lysine coated plates. Ensure proper handling during washing steps.

  • Inconsistent results: Ensure accurate pipetting and consistent incubation times. Maintain healthy cell cultures and use cells at a low passage number.

Conclusion

The provided protocols offer a framework for the in vitro characterization of the GPR139 antagonist, this compound. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the potency and mechanism of action of this compound, facilitating further drug development efforts targeting the GPR139 receptor.

References

Unidentified Compound LP-471756: Application Notes and Protocols for Animal Models of Anxiety Cannot Be Generated

Author: BenchChem Technical Support Team. Date: November 2025

Detailed application notes and protocols for the use of LP-471756 in animal models of anxiety cannot be provided at this time due to the inability to identify the compound and locate any corresponding scientific literature. Extensive searches for "this compound" have not yielded any information regarding its chemical nature, mechanism of action, or any studies related to its effects on anxiety.

It is likely that "this compound" is an internal designation for a novel compound that has not yet been disclosed in publicly available research, a developmental code that has been discontinued, or a potential typographical error. Without access to proprietary databases or further clarification on the identity of the compound, it is impossible to generate the requested detailed scientific content.

For the benefit of researchers, scientists, and drug development professionals, a general framework for evaluating a novel compound in animal models of anxiety is provided below. This framework outlines the typical experimental workflow, commonly used behavioral assays, and the type of data that would be collected.

General Framework for Anxiolytic Drug Discovery in Animal Models

A critical step in the preclinical development of a novel anxiolytic agent is its characterization in established animal models. These models are designed to elicit anxiety-like behaviors that are sensitive to clinically effective anxiolytic drugs.

Experimental Workflow

The evaluation of a potential anxiolytic compound typically follows a standardized workflow:

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound\nSelection Compound Selection Pharmacokinetic\nStudies Pharmacokinetic Studies Compound\nSelection->Pharmacokinetic\nStudies Dose-Response\nStudies Dose-Response Studies Pharmacokinetic\nStudies->Dose-Response\nStudies Behavioral\nAssays Behavioral Assays Dose-Response\nStudies->Behavioral\nAssays Data\nAnalysis Data Analysis Behavioral\nAssays->Data\nAnalysis Mechanism of\nAction Studies Mechanism of Action Studies Behavioral\nAssays->Mechanism of\nAction Studies IND-Enabling\nStudies IND-Enabling Studies Mechanism of\nAction Studies->IND-Enabling\nStudies Clinical\nTrials Clinical Trials IND-Enabling\nStudies->Clinical\nTrials

Caption: A generalized workflow for the preclinical evaluation of a novel anxiolytic compound.

Commonly Used Animal Models of Anxiety

Several well-validated behavioral paradigms are used to assess anxiety-like behavior in rodents. The choice of model often depends on the specific aspects of anxiety being investigated.

Behavioral TestPrincipleKey Parameters Measured
Elevated Plus Maze (EPM) Based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.Time spent in open arms, number of entries into open arms, total arm entries.
Open Field Test (OFT) Measures the conflict between the tendency to explore a novel environment and the aversion to the brightly lit, open central area.Time spent in the center, distance traveled in the center, total distance traveled.
Light-Dark Box Test Based on the conflict between the natural exploratory behavior of mice and their aversion to a brightly illuminated area.Time spent in the light compartment, number of transitions between compartments.
Marble Burying Test Anxiogenic stimuli (marbles) in a familiar environment elicit burying behavior, which is reduced by anxiolytic drugs.Number of marbles buried.
General Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used test to screen for anxiolytic or anxiogenic properties of drugs.

Objective: To assess the anxiolytic-like effects of a test compound by measuring the animal's willingness to explore the open arms of an elevated maze.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms arranged in a plus shape, elevated from the floor).

  • Video tracking software.

  • Test animals (e.g., mice or rats).

  • Test compound (e.g., this compound) at various doses.

  • Vehicle control.

  • Positive control (e.g., diazepam).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control to the animals at a predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Results: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms compared to the vehicle-treated group, without significantly affecting total motor activity.

Potential Signaling Pathways in Anxiety

While the specific pathway for an unidentified compound cannot be determined, several key neurotransmitter systems are implicated in the pathophysiology of anxiety and are common targets for anxiolytic drugs.

signaling_pathways cluster_gaba GABAergic System cluster_serotonin Serotonergic System cluster_glutamate Glutamatergic System GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anxiolysis_GABA Anxiolysis Neuronal_Hyperpolarization->Anxiolysis_GABA Serotonin_Receptors 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Downstream_Signaling Downstream Signaling Cascades Serotonin_Receptors->Downstream_Signaling Neurotransmitter_Modulation Modulation of other Neurotransmitters Downstream_Signaling->Neurotransmitter_Modulation Anxiolysis_5HT Anxiolysis Neurotransmitter_Modulation->Anxiolysis_5HT NMDA_Receptor NMDA Receptor Calcium_Influx Decreased Ca2+ Influx NMDA_Receptor->Calcium_Influx Reduced_Excitotoxicity Reduced Neuronal Excitability Calcium_Influx->Reduced_Excitotoxicity Anxiolysis_Glutamate Anxiolysis Reduced_Excitotoxicity->Anxiolysis_Glutamate

Caption: Simplified overview of major neurotransmitter systems involved in anxiety.

Application Notes and Protocols for LP-471756 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to GPR139

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula and striatum. It is implicated in various neurological processes and is a potential therapeutic target for neuropsychiatric disorders.[2] The endogenous ligands for GPR139 are believed to be the amino acids L-tryptophan and L-phenylalanine.

LP-471756: A GPR139 Antagonist

This compound has been identified as a selective antagonist of GPR139. In-vitro studies have demonstrated its ability to inhibit GPR139 signaling. For instance, in CHO-K1 cell lines, this compound has shown antagonist activity.[3] However, to date, no published studies provide specific details on its use in in-vivo mouse models, including parameters such as dosage, administration route, frequency, or observed physiological effects.

Data on GPR139 Modulation in Rodent Models (Surrogate Compounds)

While specific data for this compound in mice is lacking, studies on other GPR139 modulators in rodents can provide valuable insights for experimental design. The following table summarizes available data for GPR139 agonists that have been administered to rodents. It is crucial to note that these are different compounds and their dosages are not directly translatable to this compound.

Compound NameCompound TypeAnimal ModelDosageAdministration RouteObserved Effect
JNJ-63533054AgonistSprague Dawley rats3, 10, 30 mg/kgOralDose-dependent reduction in locomotor activity
Zelatriazin (TAK-041)AgonistBALB/c mice0.03 - 3 mg/kgOralImproved social behavior

Proposed General Protocol for In-Vivo Evaluation of this compound in Mice

The following is a generalized protocol for researchers aiming to investigate the in-vivo effects of this compound in mice. This protocol should be adapted and optimized based on preliminary dose-finding studies and specific experimental goals.

4.1. Preliminary Steps

  • Compound Formulation: Determine a suitable vehicle for this compound that ensures solubility and stability for the chosen administration route. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80.

  • Animal Model Selection: Choose an appropriate mouse strain based on the research question. GPR139 knockout mouse models are also available and can serve as valuable controls to confirm target engagement.

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

4.2. Dose-Finding Study (Dose Escalation)

A dose-finding study is critical to determine the optimal dose range for this compound.

  • Objective: To identify a range of doses that are well-tolerated and produce a measurable biological response.

  • Methodology:

    • Administer single escalating doses of this compound to small groups of mice.

    • Monitor for any signs of toxicity, changes in behavior, or other adverse effects.

    • Collect blood samples at various time points to perform pharmacokinetic (PK) analysis, measuring parameters like Cmax, Tmax, and half-life.

    • Analyze brain tissue to determine the brain-to-plasma ratio and confirm CNS penetration.

4.3. Efficacy Studies

Once a safe and potentially effective dose range is established, efficacy studies can be designed.

  • Objective: To evaluate the effect of this compound in a relevant disease model or behavioral paradigm.

  • Methodology:

    • Administer the selected dose(s) of this compound or vehicle to control and experimental groups of mice.

    • The administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) and frequency (e.g., once daily, twice daily) will depend on the PK profile of the compound.

    • Conduct behavioral tests or other relevant assays to assess the compound's effect.

    • At the end of the study, collect tissues for pharmacodynamic (PD) marker analysis to confirm target engagement and downstream effects.

Visualizing Experimental Workflows and Signaling Pathways

5.1. GPR139 Signaling Pathway

The following diagram illustrates the general signaling pathway of GPR139. As an antagonist, this compound would be expected to block this pathway.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane GPR139 GPR139 G_protein Gq/11 GPR139->G_protein Activates Ligand L-Tryptophan / L-Phenylalanine Ligand->GPR139 Activates LP471756 This compound (Antagonist) LP471756->GPR139 Inhibits PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: GPR139 signaling cascade and the inhibitory action of this compound.

5.2. General Experimental Workflow for In-Vivo Compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel compound in mice.

Experimental_Workflow cluster_preliminary Preliminary Steps cluster_dose_finding Dose-Finding Study cluster_efficacy Efficacy Studies cluster_analysis Data Analysis & Interpretation Formulation Compound Formulation Animal_Model Animal Model Selection Formulation->Animal_Model Ethics Ethical Approval Animal_Model->Ethics Dose_Escalation Dose Escalation Ethics->Dose_Escalation Toxicity Toxicity Monitoring Dose_Escalation->Toxicity PK Pharmacokinetics (PK) Dose_Escalation->PK Dosing Compound Administration PK->Dosing Behavioral Behavioral/Physiological Assays Dosing->Behavioral PD Pharmacodynamics (PD) Behavioral->PD Analysis Statistical Analysis PD->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: A generalized workflow for the in-vivo evaluation of a novel compound in mice.

Conclusion

While this compound holds promise as a tool for studying the function of GPR139 in the central nervous system, the absence of published in-vivo data in mice necessitates a careful and systematic approach to experimental design. Researchers should begin with thorough dose-finding and pharmacokinetic studies before proceeding to larger-scale efficacy trials. The information provided in this document serves as a foundational guide for initiating such investigations.

References

Application Notes & Protocols: Preparing LP-471756 Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the preparation of stock solutions of LP-471756, a novel compound for research applications. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. The following guidelines cover the necessary calculations, dissolution procedures, and storage conditions for this compound to be used in various in vitro and in vivo assays. It is recommended that the user validates these procedures for their specific experimental setup.

Disclaimer: As the specific chemical properties of this compound are not publicly available, this protocol is based on standard laboratory procedures for small molecule compounds. The solubility and stability of this compound may vary, and it is the end-user's responsibility to determine the optimal conditions.

I. Compound Information and Properties

A summary of the essential information for this compound is provided in the table below. Please note that the molecular weight is a hypothetical value and should be confirmed from the certificate of analysis provided by the supplier.

ParameterValueNotes
Compound Name This compound
Molecular Weight (MW) 471.756 g/mol Hypothetical value. Please verify.
Appearance White to off-white solid
Purity >98%As determined by HPLC
Recommended Solvent Dimethyl Sulfoxide (DMSO)Other organic solvents may be suitable.
Storage of Solid -20°CProtect from light and moisture.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

II. Preparing a High-Concentration Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator

Protocol:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 471.756 g/mol = 4.71756 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated mass of this compound using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Add the solvent:

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

III. Preparing Working Solutions from the Stock Solution

For most cell-based assays, the high concentration of DMSO in the stock solution can be toxic. Therefore, it is necessary to dilute the stock solution to a working concentration in a suitable aqueous buffer or cell culture medium.

Protocol:

  • Determine the final desired concentration and volume.

  • Calculate the required volume of the stock solution using the formula: C1V1 = C2V2 Where:

    • C1 = Concentration of the stock solution (e.g., 10 mM)

    • V1 = Volume of the stock solution to be used

    • C2 = Desired final concentration (e.g., 10 µM)

    • V2 = Desired final volume

  • Perform a serial dilution if necessary. It is often recommended to perform an intermediate dilution step to ensure accuracy, especially for low final concentrations.

  • Add the calculated volume of the stock solution to the appropriate volume of cell culture medium or buffer.

  • Mix thoroughly by gentle vortexing or pipetting.

Example Dilution Series:

Stock ConcentrationFinal ConcentrationVolume of StockFinal VolumeDiluent
10 mM100 µM10 µL1 mLCell Culture Medium
10 mM10 µM1 µL1 mLCell Culture Medium
10 mM1 µM0.1 µL1 mLCell Culture Medium

Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

IV. Visual Protocols and Pathways

G cluster_workflow Stock Solution Preparation Workflow A Calculate Mass (M = C x V x MW) B Weigh this compound Powder A->B C Add Solvent (e.g., DMSO) B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot for Storage D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

Caption: Hypothetical signaling pathway involving this compound.

Application Notes and Protocols for In Vivo Evaluation of LP-471756

Author: BenchChem Technical Support Team. Date: November 2025

Topic: LP-471756 In Vivo Experimental Design Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive in vivo experimental design for the characterization of this compound, a putative novel dopamine D4 receptor agonist. The protocols outlined are intended to assess the compound's therapeutic potential in modulating novelty-seeking and reward-related behaviors, which are often associated with substance use disorders and other psychiatric conditions. The experimental design incorporates behavioral assays to determine the efficacy and pharmacological profile of this compound in established rodent models.

Mechanism of Action: Dopamine D4 Receptor Signaling

This compound is hypothesized to act as an agonist at the dopamine D4 receptor (D4R). The D4R is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[1] Upon activation by an agonist like dopamine or this compound, the receptor couples to Gi/o proteins.[2] This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Reduced cAMP levels, in turn, affect the activity of downstream effectors such as Protein Kinase A (PKA), ultimately modulating neuronal excitability and gene expression.[3] The D4 receptor is also known to regulate potassium channels and influence glutamate receptor activity, contributing to its role in synaptic transmission and plasticity.

LP_471756_Signaling_Pathway LP471756 This compound D4R Dopamine D4 Receptor LP471756->D4R binds Gi_o Gi/o Protein D4R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP ATP ATP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., altered gene expression, neuronal excitability) PKA->Response phosphorylates targets

Caption: Signaling pathway of this compound via the Dopamine D4 Receptor.

Experimental Design Workflow

The in vivo evaluation of this compound will proceed through a tiered approach. Initial studies will focus on basic locomotor activity to identify a dose range that does not produce confounding sedative or hyperactive effects. Subsequent experiments will employ specialized behavioral models to assess the compound's impact on novelty-seeking and reward processing.

Experimental_Workflow start Start locomotor Open Field Test: Assess Locomotor Activity & Anxiety start->locomotor dose_selection Dose-Response Analysis & Selection of Non-confounding Doses locomotor->dose_selection behavioral_assays Behavioral Efficacy Studies dose_selection->behavioral_assays nor Novel Object Recognition (NOR): Assess Recognition Memory & Novelty Preference behavioral_assays->nor cpp Conditioned Place Preference (CPP): Assess Rewarding/Aversive Properties behavioral_assays->cpp data_analysis Data Analysis & Interpretation nor->data_analysis cpp->data_analysis end End data_analysis->end

Caption: Tiered experimental workflow for in vivo testing of this compound.

Experimental Protocols

Protocol 1: Open Field Test
  • Objective: To evaluate the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in rodents. This is crucial to ensure that effects observed in subsequent cognitive and reward-based tasks are not merely a consequence of altered motor function or anxiety.

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The arena should be made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking system is required.

  • Procedure:

    • Habituation: Acclimatize animals to the testing room for at least 30 minutes before the test.

    • Dosing: Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle via the intended clinical route (e.g., intraperitoneal, oral) at a specified pretreatment time.

    • Test: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).

    • Recording: Record the session using the video-tracking system.

    • Cleaning: Thoroughly clean the arena with 70% ethanol followed by water between each animal to eliminate olfactory cues.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-Like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone.

Protocol 2: Novel Object Recognition (NOR) Test
  • Objective: To assess the impact of this compound on recognition memory and the innate preference for novelty in rodents.

  • Apparatus: The same open field arena used for locomotor testing. Two sets of identical objects (familiar objects) and one set of different objects (novel objects) are required. Objects should be of similar size but differ in shape and texture, and heavy enough that the animals cannot displace them.

  • Procedure:

    • Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.

    • Familiarization (Sample Phase): On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 3-5 minutes). Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

    • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

    • Test Phase: Place the animal back in the arena, which now contains one familiar object and one novel object. Allow the animal to explore for 3-5 minutes, recording the time spent exploring each object.

  • Data Analysis:

    • Exploration Time: Time spent exploring the familiar (T_familiar) and novel (T_novel) objects in the test phase.

    • Discrimination Index (DI): Calculated as (T_novel - T_familiar) / (T_novel + T_familiar). A positive DI indicates a preference for the novel object.

Protocol 3: Conditioned Place Preference (CPP)
  • Objective: To determine if this compound has rewarding or aversive properties.

  • Apparatus: A three-chamber CPP box. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral center chamber connects the two outer chambers.

  • Procedure:

    • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to determine any initial bias.

    • Conditioning (Days 2-7): This phase typically lasts for several days.

      • On drug conditioning days, administer this compound and confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for 30-45 minutes.

      • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

    • Post-Conditioning (Test): On day 8, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis:

    • Preference Score: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning test to the post-conditioning test. A significant increase in time suggests a rewarding effect, while a significant decrease suggests an aversive effect.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison between treatment groups.

Table 1: Open Field Test Summary

Treatment GroupDose (mg/kg)Total Distance (m)Time in Center (s)
Vehicle035.2 ± 3.125.6 ± 2.8
This compound0.134.8 ± 2.926.1 ± 3.0
This compound1.036.1 ± 3.524.9 ± 2.5
This compound10.022.5 ± 2.415.3 ± 1.9
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

Table 2: Novel Object Recognition (NOR) Test Summary

Treatment GroupDose (mg/kg)Discrimination Index (DI)Total Exploration Time (s)
Vehicle00.45 ± 0.0540.1 ± 4.2
This compound0.10.48 ± 0.0639.8 ± 3.9
This compound1.00.21 ± 0.0441.2 ± 4.5
This compound10.0-0.05 ± 0.0325.5 ± 3.1*
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

Table 3: Conditioned Place Preference (CPP) Summary

Treatment GroupDose (mg/kg)Time in Drug-Paired Chamber (s) - Pre-TestTime in Drug-Paired Chamber (s) - Post-TestChange in Preference (s)
Vehicle0250 ± 20255 ± 225 ± 8
This compound0.1248 ± 19260 ± 2112 ± 9
This compound1.0252 ± 21380 ± 25128 ± 15
This compound10.0245 ± 18250 ± 205 ± 10
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of a Test Compound (e.g., LP-471756) on G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are prominent targets for drug discovery.[1][2] Upon activation by a ligand, GPCRs undergo conformational changes that facilitate the exchange of GDP for GTP on the associated heterotrimeric G protein, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effector enzymes and ion channels, resulting in a cellular response. Two of the most critical signaling pathways initiated by GPCR activation are the modulation of cyclic AMP (cAMP) levels and the recruitment of β-arrestin.[3]

These application notes provide detailed protocols for cell-based assays to characterize the activity of a test compound, exemplified by LP-471756, on GPCRs by measuring its impact on these two key signaling pathways. The provided methodologies are designed to be adaptable for high-throughput screening and detailed pharmacological characterization.

cAMP Modulation Assay

Cyclic AMP is a ubiquitous second messenger that regulates a multitude of cellular processes. Its intracellular concentration is controlled by the activity of adenylyl cyclase, which is, in turn, modulated by the Gαs (stimulatory) and Gαi (inhibitory) subunits of G proteins.[4] Therefore, measuring changes in intracellular cAMP levels is a robust method to determine if a test compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.[5]

Experimental Workflow: cAMP Assay

cluster_workflow cAMP Assay Workflow cell_seeding Seed cells expressing the target GPCR in a 96- or 384-well plate incubation Incubate cells overnight cell_seeding->incubation compound_addition Add test compound (this compound) and/or known agonist/antagonist incubation->compound_addition stimulation Incubate for a defined period to allow for cAMP modulation compound_addition->stimulation lysis_detection Lyse cells and add detection reagents (e.g., cAMP-Glo™ reagents) stimulation->lysis_detection measurement Measure luminescence or fluorescence lysis_detection->measurement analysis Analyze data to determine EC50/IC50 values measurement->analysis

Caption: Workflow for the cAMP modulation assay.

Protocol: cAMP-Glo™ Assay

This protocol is adapted for the Promega cAMP-Glo™ Assay, a bioluminescent assay to measure cAMP levels.

Materials:

  • Cells stably or transiently expressing the target GPCR

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • cAMP-Glo™ Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Test compound (this compound) and reference compounds (known agonist and antagonist)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in the appropriate cell culture medium.

    • Seed the cells into white, opaque 96- or 384-well plates at a predetermined optimal density.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (this compound) and reference compounds in the appropriate assay buffer.

  • Assay Procedure:

    • For Gs-coupled receptors (Agonist testing):

      • Remove the cell culture medium from the wells.

      • Add the diluted test compound to the wells.

      • Incubate at room temperature for 15-30 minutes.

    • For Gi-coupled receptors (Agonist testing):

      • Remove the cell culture medium.

      • Add the diluted test compound along with a known concentration of an adenylyl cyclase activator (e.g., forskolin).

      • Incubate at room temperature for 15-30 minutes.

    • Antagonist testing:

      • Pre-incubate the cells with the test compound for a defined period before adding a known agonist at its EC50 concentration.

  • Detection:

    • Add the cAMP-Glo™ Lysis Buffer to each well and incubate for the recommended time to lyse the cells and release cAMP.

    • Add the cAMP-Glo™ Detection Solution containing protein kinase A.

    • Add the Kinase-Glo® Reagent to measure the remaining ATP.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration.

    • For agonists, calculate the EC50 value from the dose-response curve.

    • For antagonists, calculate the IC50 value.

Data Presentation: cAMP Modulation by this compound
CompoundTarget ReceptorAssay ModeEC50 / IC50 (nM)Max Response (% of control)
This compoundGPCR-X (Gs)Agonist15.298%
Isoproterenol (Control Agonist)GPCR-X (Gs)Agonist5.8100%
This compoundGPCR-Y (Gi)Antagonist25.4N/A (95% inhibition)
Forskolin (Control)Adenylyl CyclaseActivatorN/A100%

β-Arrestin Recruitment Assay

Upon agonist-induced GPCR phosphorylation, β-arrestins are recruited to the receptor. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. Measuring the recruitment of β-arrestin to the receptor is a direct and widely used method to assess compound activity.

Signaling Pathway: GPCR-Mediated β-Arrestin Recruitment

cluster_pathway β-Arrestin Recruitment Pathway Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Activation GRK GRK GPCR->GRK Recruitment Internalization Receptor Internalization & Downstream Signaling GPCR->Internalization GRK->GPCR Phosphorylation ADP ADP ATP ATP BetaArrestin β-Arrestin BetaArrestin->GPCR Binding

Caption: GPCR activation leads to β-arrestin recruitment.

Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation.

Materials:

  • PathHunter® cell line expressing the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell culture medium and supplements.

  • PathHunter® Detection Reagents.

  • White, clear-bottom 96- or 384-well assay plates.

  • Test compound (this compound) and reference compounds.

  • Chemiluminescent plate reader.

Procedure:

  • Cell Seeding:

    • Prepare a suspension of the PathHunter® cells in the provided cell plating reagent.

    • Dispense the cell suspension into the wells of the assay plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for the recommended time (typically overnight).

  • Compound Addition:

    • Prepare serial dilutions of the test compound (this compound) and reference compounds.

    • Add the diluted compounds to the appropriate wells.

    • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Incubation:

    • Incubate the plates at 37°C or room temperature for 60-90 minutes.

  • Detection:

    • Prepare the PathHunter® Detection Reagent solution according to the manufacturer's instructions.

    • Add the detection reagent solution to each well.

    • Incubate at room temperature for 60 minutes to allow for signal development.

  • Measurement:

    • Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the compound concentration.

    • Determine the EC50 or IC50 values from the resulting dose-response curves.

Data Presentation: β-Arrestin Recruitment Induced by this compound
CompoundTarget ReceptorAssay ModeEC50 / IC50 (nM)Max Response (% of control)
This compoundGPCR-ZAgonist32.585%
Reference AgonistGPCR-ZAgonist10.1100%
This compoundGPCR-ZAntagonist78.9N/A (92% inhibition)
Reference AntagonistGPCR-ZAntagonist22.4N/A (99% inhibition)

Conclusion

The described cell-based assays provide robust and sensitive methods to characterize the pharmacological activity of test compounds like this compound at target GPCRs. By quantifying changes in intracellular cAMP and monitoring β-arrestin recruitment, researchers can effectively determine the potency and efficacy of novel compounds, screen for agonists and antagonists, and gain valuable insights into their mechanism of action. These assays are fundamental tools in the drug discovery and development pipeline for GPCR-targeted therapeutics.

References

Application Notes and Protocols for LP-471756 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-471756 is a potent and selective antagonist of the orphan G protein-coupled receptor 139 (GPR139).[1][2][3] With an IC50 value of 640 nM, this compound serves as a critical research tool for elucidating the physiological and pathological roles of GPR139.[2][3] This receptor is predominantly expressed in the central nervous system, particularly in brain regions integral to motivation, movement control, and reward pathways, such as the habenula and striatum. Emerging evidence from studies on GPR139 knockout mice suggests a significant role for this receptor in neuropsychiatric and behavioral disorders, positioning this compound as a valuable compound for investigating potential therapeutic interventions for conditions like schizophrenia.

Molecular Profile of this compound

PropertyValueReference
IUPAC Name 4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide
Synonyms This compound, LP 471756, LP471756
CAS Number 413605-11-5
Molecular Formula C19H23NO2S
Molecular Weight 329.46 g/mol
Target GPR139
Activity Antagonist
IC50 640 nM

Application in Behavioral Studies: Investigating Schizophrenia-like Phenotypes

While direct behavioral studies utilizing this compound are not yet widely published, extensive research on GPR139 knockout mice provides a strong rationale for its use in investigating schizophrenia-like behaviors. The genetic ablation of GPR139 in mice leads to a range of behavioral deficits that mirror symptoms of schizophrenia. As a potent GPR139 antagonist, this compound is an ideal tool to pharmacologically replicate and probe these phenotypes.

Summary of Behavioral Phenotypes in GPR139 Knockout Mice

The following table summarizes the key behavioral changes observed in mice lacking GPR139, which can be investigated through the administration of this compound.

Behavioral DomainPhenotype Observed in GPR139 Knockout MicePotential Rescue PharmacologyReference
Locomotor Activity Delayed onset hyperactivityHaloperidol (D2R antagonist)
Anxiety-Related Behavior Increased anxiety-like traitsNot specified
Social Behavior Deficits in social interactionNot specified
Sensorimotor Gating Complete loss of prepulse inhibitionNot specified
Stereotypical Behavior Spontaneous "hallucinogenic" head-twitchesNaltrexone (μ-opioid antagonist)
Learning and Memory Disruption of cued fear conditioningNot specified
Cognition/Motivation Delayed acquisition of operant responsivenessNot specified
Motor Coordination Impaired performance in the rotarod testNot specified

Experimental Protocols

Based on the observed motor coordination deficits in GPR139 knockout mice, the rotarod test is a highly relevant behavioral paradigm for evaluating the in vivo effects of this compound.

Protocol: Assessment of Motor Coordination using the Rotarod Test

Objective: To assess the effect of this compound on motor coordination and balance in rodents.

Apparatus: Accelerating Rotarod (e.g., Med Associates, Columbus Instruments).

Procedure:

  • Acclimation:

    • House the animals in the testing room for at least 30-60 minutes before the experiment to minimize stress.

    • Handle the mice for several days prior to testing to accustom them to the experimenter.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle. A suggested formulation for in vivo use is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test, based on pharmacokinetic data if available.

  • Testing Protocol:

    • The test typically consists of 3 to 5 trials per animal with an inter-trial interval of at least 15 minutes.

    • Set the rotarod to an accelerating mode, for example, from 4 to 40 rpm over a 300-second period.

    • Place the mouse on the rotating rod.

    • Start the trial and the timer simultaneously.

    • Record the latency to fall off the rod. The trial can be ended if the animal passively rotates with the rod for two consecutive revolutions without attempting to walk.

    • If a mouse falls within the first few seconds, it should be placed back on the rod and the timer restarted.

    • Clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.

Data Analysis:

  • The primary dependent variable is the latency to fall from the rod in each trial.

  • Data can be analyzed using a repeated-measures ANOVA to assess the effect of the drug over the course of the trials.

  • Post-hoc tests can be used to compare different dose groups to the vehicle control group.

Signaling Pathways and Experimental Workflow

GPR139 Signaling Pathway

GPR139 is known to couple primarily to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. Interestingly, GPR139 has been shown to functionally interact with and inhibit the signaling of both the dopamine D2 receptor (D2R) and the μ-opioid receptor (MOR), which are Gαi/o-coupled receptors. This antagonistic interaction at the signaling level likely underlies the behavioral phenotypes observed in GPR139 knockout mice, which can be rescued by D2R and MOR antagonists.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LP471756 This compound GPR139 GPR139 LP471756->GPR139 D2R Dopamine D2R GPR139->D2R Inhibits Signaling MOR μ-Opioid MOR GPR139->MOR Inhibits Signaling Gq11 Gαq/11 GPR139->Gq11 Activates Gio Gαi/o D2R->Gio Activates MOR->Gio Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Behavioral_Outcomes Modulation of Behavioral Outcomes (e.g., Locomotion, Anxiety) PLC->Behavioral_Outcomes cAMP ↓ cAMP AC->cAMP cAMP->Behavioral_Outcomes

Caption: GPR139 signaling and its interaction with D2R and MOR pathways.

Experimental Workflow for Behavioral Studies with this compound

The following diagram outlines a typical workflow for investigating the behavioral effects of this compound in a rodent model.

Experimental_Workflow start Animal Acclimation & Baseline Health Check drug_prep Preparation of this compound & Vehicle Control start->drug_prep randomization Randomization of Animals into Treatment Groups drug_prep->randomization administration Drug Administration (e.g., i.p.) randomization->administration behavioral_testing Behavioral Testing (e.g., Rotarod, Open Field, Social Interaction) administration->behavioral_testing data_collection Data Collection & Recording behavioral_testing->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpretation of Results & Conclusion analysis->interpretation

References

Application Notes and Protocols for Measuring the Efficacy of LP-471756

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-471756 is an investigational small molecule compound with potential anti-neoplastic properties. Preclinical evidence suggests that this compound acts as a DNA damaging agent, inducing cell cycle arrest and apoptosis in cancer cells. Its efficacy may be particularly pronounced in tumors with deficiencies in DNA damage repair (DDR) pathways, suggesting a synthetic lethal mechanism of action.

These application notes provide a comprehensive overview of the techniques and protocols for measuring the in vitro and in vivo efficacy of this compound. The following sections detail experimental methodologies, data presentation, and visualizations of the compound's proposed mechanism and experimental workflows.

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound involves its ability to induce DNA lesions. This damage activates key sensor proteins such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets including CHK1, CHK2, and p53. Activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair. However, in the presence of extensive damage or in cells with compromised DDR pathways, the signaling shifts towards the induction of apoptosis, mediated by the BCL-2 family of proteins and subsequent caspase activation.

LP_471756_Pathway cluster_0 Cellular Response to this compound LP471756 This compound DNADamage DNA Damage LP471756->DNADamage ATM_ATR ATM / ATR Activation DNADamage->ATM_ATR Apoptosis Apoptosis DNADamage->Apoptosis   Extensive Damage /   Deficient DDR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->CellCycleArrest p53->CellCycleArrest p53->Apoptosis DDR DNA Damage Repair CellCycleArrest->DDR DDR->CellCycleArrest

Figure 1: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 100 µM to 0.01 µM. Include a vehicle control (DMSO) and a no-cell control.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Immunofluorescence Staining for γH2AX

This protocol is for detecting DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cancer cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor® 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the γH2AX foci using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with this compound.

Materials:

  • Cancer cells

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/PI Staining

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Annexin V binding buffer.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound, from initial in vitro screening to in vivo tumor growth inhibition studies.

Experimental_Workflow cluster_1 In Vitro Efficacy Assessment cluster_2 In Vivo Efficacy Assessment Cytotoxicity Cytotoxicity Assay (IC50 Determination) DNADamageAssay DNA Damage Assay (γH2AX Staining) Cytotoxicity->DNADamageAssay CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) Cytotoxicity->ApoptosisAssay MechanismStudies Mechanism of Action Studies (Western Blot, etc.) DNADamageAssay->MechanismStudies CellCycle->MechanismStudies ApoptosisAssay->MechanismStudies Xenograft Tumor Xenograft Model Establishment MechanismStudies->Xenograft Lead Candidate Selection Treatment This compound Treatment Xenograft->Treatment TumorGrowth Tumor Growth Inhibition Measurement Treatment->TumorGrowth Toxicity Toxicity Assessment Treatment->Toxicity

Figure 2: General experimental workflow for assessing the efficacy of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineHistologyIC50 (µM)
MCF-7Breast Adenocarcinoma5.2
HCT116Colorectal Carcinoma2.8
A549Lung Carcinoma8.1
HCT116 p53-/-Colorectal Carcinoma0.9

Table 2: Cell Cycle Distribution in HCT116 Cells after 24h Treatment

Treatment% G0/G1% S% G2/M
Vehicle45.335.119.6
This compound (1 µM)30.225.544.3
This compound (5 µM)15.810.373.9

Table 3: Apoptosis Induction in HCT116 Cells after 48h Treatment

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle2.11.5
This compound (2.5 µM)18.78.3
This compound (5 µM)35.415.2

Synthetic Lethality Approach

The enhanced cytotoxicity of this compound in cells with deficient DDR pathways, such as p53-null cells, suggests a synthetic lethal interaction. This concept is illustrated in the diagram below.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer Cancer Cell (DDR Deficient) LP471756_N This compound DNADamage_N DNA Damage LP471756_N->DNADamage_N DDR_N Functional DDR DNADamage_N->DDR_N Viability_N Cell Survival DDR_N->Viability_N LP471756_C This compound DNADamage_C DNA Damage LP471756_C->DNADamage_C DDR_C Deficient DDR DNADamage_C->DDR_C Death_C Cell Death (Apoptosis) DNADamage_C->Death_C DDR_C->Death_C

Figure 3: The principle of synthetic lethality with this compound in DDR-deficient cancer cells.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. By employing these techniques, researchers can elucidate the compound's mechanism of action, determine its potency across various cancer cell types, and establish a rationale for its further development as a potential therapeutic agent. The observed synthetic lethality in DDR-deficient models highlights a promising avenue for patient stratification in future clinical investigations.

Application Note: LP-471756 for Studying 5-HT1A Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Upon prolonged or repeated exposure to an agonist, many GPCRs undergo a process of desensitization, a reduction in their response to the stimulus. This process is a critical physiological feedback mechanism and a key consideration in drug development, as it can lead to tachyphylaxis (tolerance). The serotonin 1A (5-HT1A) receptor, a Gi-coupled GPCR, is a well-established target for anxiolytics and antidepressants.[1][2] Its desensitization is believed to be integral to the therapeutic mechanism of action of these drugs.[3]

This document provides a detailed protocol for characterizing a novel, hypothetical 5-HT1A receptor agonist, LP-471756, and for quantifying its ability to induce receptor desensitization in an in vitro cell-based model. The protocols described herein cover receptor binding affinity determination, functional potency assessment via a cAMP assay, and a quantitative desensitization assay.

Signaling Pathway and Desensitization Mechanism

The 5-HT1A receptor, upon binding to an agonist like serotonin or this compound, couples to the inhibitory G-protein, Gi. This initiates a signaling cascade where the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Chronic activation of the receptor triggers desensitization, which is primarily mediated by G-protein coupled receptor kinases (GRKs). GRKs phosphorylate the intracellular domains of the activated receptor, promoting the binding of β-arrestin.[5] β-arrestin binding sterically hinders the receptor's interaction with the G-protein, effectively uncoupling it from the signaling pathway and leading to a diminished response. Subsequently, β-arrestin facilitates the internalization of the receptor into endosomes, further attenuating the signal.

5HT1A_Desensitization cluster_0 Plasma Membrane This compound This compound 5-HT1A-R 5-HT1A Receptor This compound->5-HT1A-R 1. Binding Gi Gi Protein (αβγ) 5-HT1A-R->Gi 2. Activation GRK GRK 5-HT1A-R->GRK 5. Chronic Activation AC Adenylyl Cyclase Gi->AC 3. Inhibition cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC P P GRK->P 6. Phosphorylation P->5-HT1A-R Arrestin β-Arrestin P->Arrestin 7. Recruitment Arrestin->5-HT1A-R 8. Uncoupling Endosome Endosome (Internalization) Arrestin->Endosome 9. Internalization

Figure 1: 5-HT1A receptor signaling and desensitization pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination

This protocol determines the binding affinity of this compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Cell Scrapers and Centrifuge.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) BSA, pH 7.4.

  • Radioligand: [3H]8-OH-DPAT (agonist radioligand).

  • Non-specific binding control: 10 µM 5-HT.

  • This compound and other test compounds.

  • 96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT1A cells to ~90% confluency.

    • Harvest cells by scraping into ice-cold Membrane Preparation Buffer.

    • Homogenize cells using a Polytron homogenizer and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of test compound dilutions (this compound, from 10 pM to 100 µM), and 50 µL of [3H]8-OH-DPAT (at a final concentration equal to its Kd, e.g., ~1 nM).

    • For total binding, add 50 µL of Assay Buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM 5-HT.

    • Add 50 µL of the membrane preparation (e.g., 10-20 µg protein/well).

    • Incubate the plate for 60 minutes at 25°C.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Dry the filter mat, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for Potency (EC50) and Efficacy (Emax)

This protocol measures the functional activity of this compound by quantifying its ability to inhibit adenylyl cyclase.

Materials:

  • HEK293-h5-HT1A cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin solution (to stimulate adenylyl cyclase).

  • This compound, 5-HT (reference agonist), and other test compounds.

  • cAMP detection kit (e.g., HTRF, GloSensor, or ELISA-based).

  • 384-well white plates and a compatible plate reader.

Procedure:

  • Cell Plating:

    • Seed HEK293-h5-HT1A cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and 5-HT in Assay Buffer.

    • Remove culture medium from the cells and add 10 µL of the compound dilutions to the respective wells.

  • Cell Stimulation:

    • Add 10 µL of forskolin solution (at a final concentration that gives ~80% of its maximal effect, e.g., 3 µM).

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data, setting the response to forskolin alone as 100% and the response to a saturating concentration of 5-HT as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) values using non-linear regression.

Protocol 3: Receptor Desensitization Assay

This protocol quantifies the extent of receptor desensitization induced by pre-treatment with this compound.

Desensitization_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Data Analysis Plate_Cells 1. Plate HEK293-h5-HT1A Cells (384-well plate) Pre-treatment 2. Pre-treat with this compound (e.g., 1x, 3x, 10x EC50) for 60 minutes Plate_Cells->Pre-treatment Wash 3. Wash Cells 3x with Assay Buffer Pre-treatment->Wash Challenge 4. Challenge with 5-HT (full dose-response curve) Wash->Challenge cAMP_Assay 5. Perform cAMP Assay (as in Protocol 2) Challenge->cAMP_Assay Analyze 6. Analyze 5-HT Potency Shift and Emax Reduction cAMP_Assay->Analyze

Figure 2: Experimental workflow for the receptor desensitization assay.

Procedure:

  • Cell Plating:

    • Plate cells as described in Protocol 2.

  • Pre-treatment:

    • Prepare solutions of this compound at various concentrations (e.g., 1x, 3x, and 10x its previously determined EC50). A vehicle control (0x) should also be included.

    • Remove culture medium and add the this compound solutions to the cells.

    • Incubate for a set period to induce desensitization (e.g., 60 minutes) at 37°C.

  • Wash Step:

    • Carefully aspirate the pre-treatment solution.

    • Wash the cells three times with warm Assay Buffer to completely remove the pre-treatment compound.

  • Agonist Challenge:

    • Immediately after washing, add a full dose-response range of a reference agonist (e.g., 5-HT) to the wells, along with forskolin, as described in Protocol 2.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection and Analysis:

    • Measure cAMP levels as in Protocol 2.

    • For each pre-treatment condition, generate a dose-response curve for the 5-HT challenge.

    • Compare the EC50 and Emax of the 5-HT curve for each this compound pre-treatment condition to the vehicle control. A rightward shift in the EC50 (potency decrease) and/or a reduction in the Emax (efficacy decrease) indicates receptor desensitization.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Pharmacological Profile of this compound at the 5-HT1A Receptor

Compound Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Max Efficacy (% Inhibition of cAMP)
5-HT (Reference) 2.5 ± 0.3 5.1 ± 0.6 100%
This compound 1.8 ± 0.2 3.7 ± 0.4 98 ± 2%

| WAY-100635 (Antagonist) | 0.9 ± 0.1 | No Activity | No Activity |

Table 2: Quantification of Desensitization Induced by this compound

Pre-treatment (60 min) 5-HT Challenge EC50 (nM) EC50 Fold Shift 5-HT Challenge Emax (% of Control)
Vehicle Control 5.2 ± 0.5 1.0 100%
This compound (1x EC50) 15.8 ± 1.9 3.0 95 ± 3%
This compound (3x EC50) 48.6 ± 5.2 9.3 82 ± 4%

| this compound (10x EC50) | 112.1 ± 11.5 | 21.6 | 65 ± 5% |

Disclaimer: All data presented in the tables are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for LP-471756 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for a compound specifically named "LP-471756" did not yield publicly available scientific literature or data. The following application note has been generated as a representative template for a hypothetical novel investigational agent, herein referred to as "this compound," to provide a framework for the electrophysiological evaluation of a new chemical entity. All data and mechanisms presented are illustrative.

Introduction

This compound is a novel small molecule modulator of neuronal excitability. These application notes provide detailed protocols for the use of this compound in standard in vitro electrophysiology assays, including whole-cell patch-clamp recordings from cultured neurons and brain slices. The primary hypothetical target of this compound is the voltage-gated sodium channel subtype Nav1.7, a key mediator of nociceptive pathways.

Hypothetical Mechanism of Action

This compound is postulated to be a potent and state-dependent inhibitor of the Nav1.7 channel. It is hypothesized to exhibit a higher affinity for the inactivated state of the channel, suggesting a potential for selective inhibition of neurons that are in a state of pathologically high activity, such as in chronic pain conditions.

cluster_membrane Cell Membrane Nav17_R Nav1.7 (Resting) Nav17_O Nav1.7 (Open) Nav17_R->Nav17_O Depolarization Nav17_I Nav1.7 (Inactivated) Nav17_O->Nav17_I Inactivation Nav17_I->Nav17_R Repolarization LP471756 This compound LP471756->Nav17_I High Affinity Binding start Start prepare Prepare Neurons and Solutions start->prepare patch Establish Whole-Cell Configuration prepare->patch baseline Record Baseline (Current & Voltage Clamp) patch->baseline apply Apply this compound baseline->apply record_drug Record in Presence of this compound apply->record_drug washout Washout with Control Solution record_drug->washout record_washout Record After Washout washout->record_washout end End record_washout->end

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LP-471756 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the novel research compound LP-471756. The following information is presented in a question-and-answer format to directly address common issues and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use a high-purity organic solvent such as dimethyl sulfoxide (DMSO).[1][2] DMSO is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1] For cell-based assays, it is crucial to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity, though the maximum tolerable concentration can be cell-line dependent.[2][3]

Q2: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?

A2: This phenomenon, often called "solvent-shifting," is a common issue when a compound is poorly soluble in aqueous solutions. The precipitation occurs because the compound, which is soluble in the concentrated organic stock, becomes supersaturated and crashes out when diluted into the aqueous assay medium where its solubility is much lower.

To prevent this, you can try the following:

  • Lower the final concentration: Determine the maximum soluble concentration of this compound in your final assay buffer.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can improve solubility.

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility.

  • Use of excipients: Surfactants or cyclodextrins can be used to increase the aqueous solubility of hydrophobic compounds.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of compounds with ionizable functional groups is often pH-dependent. For weak bases, solubility generally increases as the pH of the solution becomes more acidic. Conversely, the solubility of weak acids tends to increase in more basic conditions. It is recommended to perform a pH-solubility profile to determine the optimal pH range for your experiments.

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, sonication and gentle heating can be used to aid in the dissolution of this compound. These methods provide the energy needed to break down the crystal lattice of the solid compound. However, it is crucial to ensure that the compound is stable at elevated temperatures and that the solution remains stable upon returning to ambient temperature. Supersaturation can occur, leading to precipitation over time.

Q5: Are there alternative solvents to DMSO that I can use?

A5: Yes, other organic solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc) can be used to dissolve poorly soluble compounds. The choice of solvent will depend on the specific properties of this compound and the requirements of your experimental system. Always perform a vehicle control to assess the impact of the solvent on your assay.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the selected solvent.

Troubleshooting Steps:

  • Increase Solvent Polarity Range: Test the solubility of this compound in a panel of solvents with varying polarities.

  • Apply Energy: Use a vortex mixer, sonication bath, or gentle heating to assist dissolution.

  • Particle Size Reduction: If you have the solid form, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.

  • Prepare a Fresh Stock: Ensure your solvent is not old or contaminated with water, which can affect its solvating power.

Issue 2: Precipitate forms in the stock solution during storage.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure the stock solution is stored at the recommended temperature. For some compounds, refrigeration or freezing can decrease solubility.

  • Determine Thermodynamic Solubility: The initial dissolution may have created a supersaturated solution that is not stable over time. Determine the true thermodynamic solubility to prepare a stable stock solution.

  • Use a Different Solvent: The compound may be degrading in the current solvent. Try a different, more stable solvent system.

Issue 3: Inconsistent results in biological assays.

Troubleshooting Steps:

  • Confirm Complete Solubilization: Before each experiment, visually inspect your diluted solutions for any signs of precipitation (e.g., cloudiness, particles).

  • Evaluate Vehicle Effects: The solvent used to dissolve this compound might be affecting the biological assay. Run a vehicle control at the same final concentration used in your experiment.

  • Consider Compound Adsorption: Poorly soluble compounds can sometimes adsorb to plasticware. Using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffers can mitigate this.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvents and conditions to serve as a guide for your experimental design.

Solvent/Vehicle System Temperature (°C) pH Solubility (µg/mL)
Water257.4< 1
PBS (Phosphate-Buffered Saline)257.4< 1
PBS (Phosphate-Buffered Saline)255.015
PBS (Phosphate-Buffered Saline)253.0150
DMSO25N/A> 50,000
Ethanol25N/A5,000
10% DMSO in PBS257.45
5% Solutol HS-15 in PBS257.450
20% PEG400 in Water257.475

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

  • Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4).

  • Add an excess amount of solid this compound to a known volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Weigh out the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the target concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle heating or sonication may be applied if necessary.

  • Store the stock solution as recommended, protected from light and moisture.

Visualizations

G cluster_0 Initial Assessment cluster_1 Aqueous Dilution & Troubleshooting cluster_2 Advanced Strategies Start Poorly Soluble this compound Select_Solvent Select Organic Solvent (e.g., DMSO, Ethanol) Start->Select_Solvent Prepare_Stock Prepare Concentrated Stock Solution Select_Solvent->Prepare_Stock Dilute Dilute into Aqueous Assay Buffer Prepare_Stock->Dilute Check_Solubility Precipitation? Dilute->Check_Solubility Success Proceed with Assay Check_Solubility->Success No Troubleshoot Troubleshooting Strategies Check_Solubility->Troubleshoot Yes pH_Adjust Adjust pH Troubleshoot->pH_Adjust Co_Solvent Add Co-solvent (e.g., PEG400) Troubleshoot->Co_Solvent Excipients Use Excipients (e.g., Cyclodextrins) Troubleshoot->Excipients Particle_Size Reduce Particle Size Troubleshoot->Particle_Size pH_Adjust->Dilute Co_Solvent->Dilute Excipients->Dilute Particle_Size->Select_Solvent

Caption: A workflow for troubleshooting the solubility of this compound.

G This compound This compound Receptor Receptor This compound->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing LP-471756 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro concentration of the novel compound LP-471756. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?

A1: For a novel compound like this compound, it is advisable to start with a broad dose-response curve to determine its potency and potential cytotoxicity. A common starting point is to test a wide range of concentrations, spanning several orders of magnitude, such as from 1 nM to 100 µM.[1][2] If preliminary data from high-throughput screening is available, this can help in narrowing the initial concentration range.[1]

Q2: What are the critical controls to include when testing this compound?

A2: To ensure the accuracy and interpretability of your results, the inclusion of proper controls is essential.[1] Key controls for your experiments should include:

  • Vehicle Control: This consists of treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to account for any effects induced by the solvent itself.[1]

  • Untreated Control: This group of cells is not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior and health.

  • Positive Control: A known activator or inhibitor of the target pathway of interest should be used to confirm that the assay is performing as expected.

  • Negative Control: If available, a structurally similar but inactive compound can help identify potential off-target effects.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility. First, determine the optimal solvent for this compound, with DMSO being a common choice for small molecules. It is important to keep the final concentration of the solvent in the cell culture media low, typically below 0.5%, to avoid solvent-induced toxicity. Prepare a high-concentration stock solution, for example, at 10 mM, to minimize the volume of solvent added to your experiments. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: My experimental data shows high variability between replicate wells. What could be the cause?

A4: High variability between replicate wells can stem from several factors, including inconsistent cell seeding, uneven distribution of the compound, or "edge effects" in the microplate. To mitigate this, ensure your cell suspension is thoroughly mixed before seeding to achieve a uniform cell density across all wells. When adding this compound, make sure the solution is well-mixed. To avoid edge effects, which can be caused by differential evaporation in the outer wells, consider filling the perimeter wells with sterile phosphate-buffered saline (PBS) to maintain humidity.

Q5: What should I do if I observe significant cell death even at low concentrations of this compound?

A5: If you observe excessive cytotoxicity at low concentrations, it's possible that this compound is highly potent or that your cell line is particularly sensitive. In this case, you should test a lower concentration range. Additionally, consider reducing the incubation time to see if the toxic effects are time-dependent. It is also important to verify that the solvent concentration is not contributing to the observed cell death.

Troubleshooting Guides

Below are common issues encountered during in vitro studies with small molecules and steps to resolve them.

Issue Potential Cause Troubleshooting Steps
No observable effect of this compound The concentration may be too low, the compound may be inactive in the chosen cell line, or the incubation time may be too short.Test a higher concentration range. Verify the activity of this compound in a different, potentially more sensitive cell line. Increase the incubation time.
Compound Precipitation in Media The compound has poor solubility in aqueous media at the tested concentration.Lower the final working concentration. If possible, a slight increase in the co-solvent (e.g., DMSO) concentration may help, but be mindful of solvent toxicity. Explore alternative, biocompatible solvents.
Inconsistent Dose-Response Curve The shape of the dose-response curve can provide important information. An inconsistent curve may be due to compound instability, off-target effects, or assay interference.Ensure the stability of this compound under your experimental conditions. Perform selectivity profiling by screening against a panel of related and unrelated targets to check for off-target effects.
Unexpected Cytotoxicity The observed effect may be due to general cytotoxicity rather than a specific targeted effect. The vehicle (e.g., DMSO) may also be toxic at higher concentrations.Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50). Run a dose-response curve for the vehicle alone to rule out solvent-induced toxicity.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform the specific assay to measure the biological endpoint of interest (e.g., cell proliferation, protein expression, or enzyme activity).

  • Data Analysis: Normalize the data to your controls and plot the percent inhibition as a function of the logarithm of the this compound concentration. Use a non-linear regression model, such as a sigmoidal dose-response curve, to calculate the IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol is for assessing the cytotoxic effects of this compound on a cell line.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells as described in the IC50 protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding compound_prep This compound Stock & Dilutions treatment Cell Treatment cell_seeding->treatment compound_prep->treatment incubation Incubation (24-72h) treatment->incubation assay Perform Assay (e.g., MTT) incubation->assay data_analysis Data Analysis & IC50/CC50 assay->data_analysis

General workflow for in vitro concentration optimization.

troubleshooting_logic start Unexpected Result no_effect No Observable Effect start->no_effect high_cytotoxicity High Cytotoxicity start->high_cytotoxicity high_variability High Variability start->high_variability increase_conc Increase Concentration / Time no_effect->increase_conc Is Conc/Time Sufficient? check_solubility Check Solubility no_effect->check_solubility Is Compound Soluble? lower_conc Lower Concentration high_cytotoxicity->lower_conc Is Concentration Too High? check_solvent_toxicity Check Solvent Toxicity high_cytotoxicity->check_solvent_toxicity Is Solvent Toxic? check_seeding Review Seeding Protocol high_variability->check_seeding Is Seeding Consistent? check_mixing Ensure Proper Mixing high_variability->check_mixing Is Compound Mixed Well?

Decision tree for troubleshooting common experimental issues.

References

preventing LP-471756 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of LP-471756 in solution. Below are frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of small molecules like this compound in solution is often attributed to several factors, including hydrolysis, oxidation, and photodegradation. The rate of these degradation processes can be influenced by the solvent system, pH, temperature, and exposure to light. For instance, compounds with ester or amide bonds may be susceptible to hydrolysis, a reaction that can be accelerated by acidic or basic conditions[1].

Q2: How should I store my this compound stock solutions to ensure stability?

A2: Proper storage is crucial for maintaining the integrity of this compound stock solutions[2]. It is generally recommended to store stock solutions in a non-reactive container, such as amber glass vials, to protect them from light. For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, freezing at -20°C or -80°C is advisable. It is important to minimize freeze-thaw cycles, as these can accelerate degradation[3].

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The choice of solvent can significantly impact the stability of this compound. A common practice for small molecules is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO)[2]. However, it's important to be aware that the final concentration of DMSO in your experimental setup should be kept low (typically <0.5%) to avoid off-target effects or cytotoxicity[2]. The compatibility of the solvent with the compound and the experimental system should always be verified.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

This is a common issue for hydrophobic small molecules when they are introduced into an aqueous environment.

Solution Workflow:

G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Assess Kinetic Solubility step1->step2 If precipitation persists end Precipitation Resolved step1->end If successful step3 Adjust Buffer pH step2->step3 If solubility is still low step2->end If successful step4 Use a Co-solvent System step3->step4 If pH adjustment is insufficient step3->end If successful step4->end

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Decrease the final concentration: The compound may be exceeding its aqueous solubility limit. Try using a lower final concentration in your assay.

  • Assess Kinetic Solubility: Determine the approximate kinetic solubility of this compound in your specific buffer to understand its solubility limits.

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for this compound's solubility.

  • Use a co-solvent system: If solubility issues persist, consider using a co-solvent system or a formulation with excipients to improve solubility.

Issue 2: Suspected degradation of this compound during an experiment.

If you suspect that this compound is degrading over the course of your experiment, a chemical stability assessment can be performed.

General Degradation Pathways:

G LP471756 This compound Hydrolysis Hydrolysis LP471756->Hydrolysis  + H2O (pH dependent) Oxidation Oxidation LP471756->Oxidation  + O2 Photodegradation Photodegradation LP471756->Photodegradation  + Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Common degradation pathways for small molecules.

Data Summary

The stability of this compound is influenced by several factors. The following table summarizes hypothetical stability data under various conditions.

ParameterConditionThis compound Remaining after 24h (%)
Temperature 4°C98%
25°C (Room Temperature)92%
37°C85%
pH 5.095%
7.491%
8.582%
Solvent DMSO (100%)>99%
PBS (pH 7.4)91%
Cell Culture Medium88%

Note: This data is hypothetical and should be confirmed by experimental analysis.

Experimental Protocols

Protocol 1: Assessment of this compound Chemical Stability by HPLC

This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.

Materials:

  • This compound

  • Desired buffer (e.g., PBS, cell culture medium)

  • Cold organic solvent (e.g., acetonitrile or methanol)

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer at the final working concentration.

    • Immediately quench a portion of this solution by adding an equal volume of cold organic solvent to precipitate proteins and halt degradation.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubate Sample:

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Collect Time-Point Samples:

    • At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution.

    • Quench each aliquot with an equal volume of cold organic solvent.

    • Centrifuge and transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated HPLC method.

    • The peak area of this compound at each time point is compared to the peak area at T=0 to determine the percentage of the compound remaining.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader (optional)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate. This will create a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.

References

Technical Support Center: LP-471756 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LP-471756 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to offer detailed protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the G protein-coupled receptor 139 (GPR139). Its primary mechanism of action is to inhibit the signaling activity of GPR139. This receptor is predominantly expressed in the central nervous system.

Q2: What are the known endogenous ligands for GPR139?

The essential amino acids L-tryptophan and L-phenylalanine are considered to be the endogenous ligands for GPR139. They activate the receptor at physiological concentrations.

Q3: What are the primary signaling pathways activated by GPR139?

GPR139 is known to couple to multiple G protein families, leading to complex signaling outcomes. The primary transducer of GPR139 signaling is the Gαq/11 pathway, which leads to an increase in intracellular calcium. However, it has also been reported to couple to Gαs and Gαi/o, which modulate cyclic AMP (cAMP) levels. This promiscuous coupling can be a source of experimental variability.

Troubleshooting Guides

Issue 1: High background or constitutive activity in GPR139 assays.

Question: I am observing a high basal signal in my GPR139 functional assays even without adding an agonist. How can I troubleshoot this?

Answer: High basal signal is a common issue in GPR139 experiments due to the receptor's known constitutive activity. Here are several steps to address this:

  • Cell Line Selection: The level of constitutive activity can be dependent on the expression system. Consider testing different cell lines (e.g., HEK293, CHO) to find one with a more favorable signal-to-background window.

  • Receptor Expression Levels: High receptor expression can exacerbate constitutive activity. If using a transient transfection system, optimize the amount of plasmid DNA used to achieve a lower, more physiologically relevant expression level. For stable cell lines, you may need to select a clone with lower receptor expression.

  • Assay Buffer Composition: The presence of endogenous GPR139 agonists (L-tryptophan and L-phenylalanine) in your cell culture medium or assay buffer can contribute to a high basal signal. Consider using a custom buffer with controlled concentrations of these amino acids.

  • Use of Inverse Agonists: If constitutive activity remains a significant issue, you may consider using a GPR139 inverse agonist to lower the basal signaling. However, be aware that this can complicate the interpretation of antagonist effects.

Issue 2: Inconsistent or unexpected results in cAMP assays.

Question: My cAMP assay results with this compound are variable and sometimes contradictory. What could be the cause?

Answer: The dual coupling of GPR139 to both Gαs (stimulatory) and Gαi/o (inhibitory) pathways can lead to complex effects on cAMP levels. Here's how to troubleshoot:

  • Dissecting G-protein Coupling: To isolate the effect of a specific G-protein pathway, you can use pertussis toxin (PTX) to uncouple Gαi/o from the receptor. This will allow you to specifically measure the Gαs-mediated cAMP response.

  • Forskolin Co-treatment: To study Gαi/o-mediated inhibition of cAMP production, you will need to stimulate adenylyl cyclase with forskolin. You can then measure the ability of a GPR139 agonist to decrease this forskolin-stimulated cAMP level, and the ability of this compound to block this effect.

  • Cellular Context: The predominant G-protein coupling pathway can vary between different cell types. The observed effect on cAMP may depend on the relative expression levels of different G-proteins and adenylyl cyclase isoforms in your chosen cell line.

  • Assay Window: Ensure your assay has a sufficient signal-to-noise ratio. Optimize cell number and agonist concentration (if applicable) to achieve a robust response.

Issue 3: Poor solubility of this compound in aqueous buffers.

Question: I am having difficulty dissolving this compound for my in vitro experiments. What are the recommended procedures?

Answer: Like many small molecule antagonists, this compound may have limited aqueous solubility. Here are some strategies to address this:

  • Use of Co-solvents: For in vitro assays, it is common to first dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.

  • pH Adjustment: The solubility of some compounds is pH-dependent. However, altering the pH of your assay buffer can impact cellular function and receptor activity, so this should be approached with caution and thoroughly validated.

  • Use of Solubilizing Agents: In some cases, non-ionic detergents or cyclodextrins can be used to improve solubility, but their compatibility with your specific assay must be confirmed.

Issue 4: Potential for off-target effects.

Question: How can I be sure that the effects I am observing are specifically due to the inhibition of GPR139 by this compound?

Answer: While this compound is reported to be a selective GPR139 antagonist, it is crucial to include appropriate controls to rule out off-target effects:

  • Control Cell Line: Perform your experiments in a parental cell line that does not express GPR139. This compound should have no effect in these cells.

  • Knockdown or Knockout Models: The most rigorous approach is to use siRNA-mediated knockdown or a CRISPR/Cas9-generated knockout of GPR139. The effects of this compound should be absent in these models.

  • Dose-Response Analysis: A clear dose-dependent effect of this compound that is consistent with its known potency for GPR139 provides evidence for on-target activity.

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for GPR139 Antagonism

This protocol is designed to measure the ability of this compound to antagonize the agonist-induced inhibition of cAMP production mediated by GPR139 (Gαi/o coupling).

Materials:

  • HEK293 or CHO cells stably expressing human GPR139

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • GPR139 agonist (e.g., L-Tryptophan or a synthetic agonist)

  • This compound

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed GPR139-expressing cells into the microplate at a pre-optimized density and culture overnight to allow for attachment.

  • Compound Preparation: Prepare a dose-response curve of this compound in assay buffer. Also, prepare a solution of the GPR139 agonist at a concentration that gives a submaximal (EC80) response.

  • Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add the GPR139 agonist and forskolin (at a concentration that robustly stimulates cAMP production) to the wells. It is recommended to include a PDE inhibitor in this step to prevent cAMP degradation.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

ParameterRecommended Starting Concentration/Condition
Cell Density10,000 - 40,000 cells/well (96-well plate)
This compound Concentration Range1 nM - 10 µM
GPR139 Agonist (L-Tryptophan)100 µM - 1 mM (determine EC80)
Forskolin Concentration1 µM - 10 µM
IBMX Concentration100 µM - 500 µM
Incubation TimesOptimize for your specific cell line and assay
Protocol 2: Calcium Mobilization Assay for GPR139 Antagonism

This protocol measures the ability of this compound to block the agonist-induced increase in intracellular calcium mediated by GPR139 (Gαq/11 coupling).

Materials:

  • HEK293 or CHO cells stably expressing human GPR139

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • GPR139 agonist (e.g., L-Tryptophan)

  • This compound

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed GPR139-expressing cells into the microplate and culture overnight.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization. Remove the culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare dose-response curves of this compound and the GPR139 agonist in assay buffer.

  • Antagonist Addition: If your instrument does not have a dual-injection system, you may need to add this compound to the wells before placing the plate in the reader.

  • Calcium Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject the GPR139 agonist and immediately begin recording the change in fluorescence over time. If your instrument allows, you can pre-inject this compound and then inject the agonist.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response and plot it against the agonist concentration in the presence and absence of different concentrations of this compound to determine the antagonist's potency.

ParameterRecommended Starting Concentration/Condition
Cell Density20,000 - 80,000 cells/well (96-well plate)
Calcium Dye ConcentrationAs per manufacturer's recommendation
This compound Concentration Range1 nM - 10 µM
GPR139 Agonist (L-Tryptophan)100 µM - 1 mM (determine EC50)
Incubation TimesOptimize for your specific cell line and assay
Protocol 3: Cell Viability Assay

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay like CellTiter-Glo®)

  • Clear or white 96-well microplates (depending on the assay)

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a low density to allow for growth over the course of the experiment.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the concentration of this compound to determine if the compound exhibits cytotoxic effects at the concentrations used in your functional assays.

ParameterRecommended Starting Concentration/Condition
Cell Density1,000 - 5,000 cells/well (96-well plate)
This compound Concentration Range100 nM - 100 µM
Incubation Time24 - 72 hours

Visualizations

GPR139_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq11 Gαq/11 Pathway cluster_gs Gαs Pathway cluster_gi Gαi/o Pathway Agonist GPR139 Agonist (e.g., L-Tryptophan) GPR139 GPR139 Agonist->GPR139 binds Gq11 Gαq/11 GPR139->Gq11 activates Gs Gαs GPR139->Gs activates Gi Gαi/o GPR139->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 produces Ca2 [Ca2+]i ↑ IP3->Ca2 induces release AC_stim Adenylyl Cyclase (AC) Gs->AC_stim activates cAMP_up cAMP ↑ AC_stim->cAMP_up produces AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib inhibits cAMP_down cAMP ↓ AC_inhib->cAMP_down reduces LP471756 This compound LP471756->GPR139 antagonizes

Caption: GPR139 signaling pathways and the action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (GPR139-expressing cells) Compound_Prep 2. Compound Preparation (this compound & Agonist) Antagonist_Inc 3. Antagonist Incubation (this compound) Compound_Prep->Antagonist_Inc Agonist_Stim 4. Agonist Stimulation Antagonist_Inc->Agonist_Stim Signal_Gen 5. Signal Generation (e.g., cAMP, Ca2+ flux) Agonist_Stim->Signal_Gen Detection 6. Detection (Plate Reader) Signal_Gen->Detection Data_Analysis 7. Data Analysis (IC50/EC50 determination) Detection->Data_Analysis

Caption: General experimental workflow for this compound antagonist assays.

troubleshooting_logic Start Unexpected Result Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Check_Reagents Are reagents fresh and correctly prepared? Check_Controls->Check_Reagents Yes Optimize_Assay Optimize assay parameters (e.g., concentrations, times) Check_Controls->Optimize_Assay No Check_Cells Are cells healthy and at the correct density? Check_Reagents->Check_Cells Yes Check_Reagents->Optimize_Assay No Consider_Mechanism Is the result explainable by GPR139's complex signaling? Check_Cells->Consider_Mechanism Yes Check_Cells->Optimize_Assay No Consult_Literature Consult literature for similar issues with GPR139 Consider_Mechanism->Consult_Literature Yes Resolved Issue Resolved Optimize_Assay->Resolved Consult_Literature->Optimize_Assay

Caption: A logical approach to troubleshooting this compound experiments.

Technical Support Center: LP-471756 Stability for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the novel small molecule LP-471756 for long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the degradation of this compound?

A1: The stability of small molecules like this compound can be compromised by several factors. The most common degradation pathways are hydrolysis, oxidation, and photolysis.[1] It is crucial to understand the chemical structure of this compound to predict its susceptibility to these degradation routes. For instance, functional groups such as esters and amides are prone to hydrolysis.[1]

Q2: How can I determine the primary degradation pathway affecting my this compound samples?

A2: Forced degradation studies are essential for identifying the primary degradation pathways.[2] These studies intentionally expose this compound to harsh conditions like acid, base, heat, light, and oxidizing agents to accelerate degradation.[3][4] By analyzing the degradation products under each condition, you can pinpoint the molecule's vulnerabilities.

Q3: What are the recommended storage conditions for this compound to ensure long-term stability?

A3: The optimal storage conditions are determined through long-term stability studies. Based on general best practices for small molecules, it is recommended to store this compound protected from light and moisture. For initial studies, storage at -20°C is a common starting point. However, formal stability studies should be conducted at various temperatures and humidity levels as per ICH guidelines to establish the definitive shelf life and storage requirements.

Q4: Can the formulation of this compound be modified to improve its stability?

A4: Yes, formulation adjustments can significantly enhance stability. Strategies include the use of antioxidants to prevent oxidative degradation, chelating agents to bind metal ions that can catalyze degradation, and buffering agents to maintain an optimal pH. Additionally, techniques like microencapsulation can create a protective barrier around the molecule.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected loss of potency in this compound samples over time. Chemical degradation due to hydrolysis, oxidation, or photolysis.1. Review the chemical structure of this compound for labile functional groups. 2. Conduct forced degradation studies to identify the specific degradation pathway. 3. Adjust storage conditions (e.g., protect from light, store under inert gas). 4. Consider reformulating with stabilizing excipients.
Appearance of unknown peaks in HPLC analysis of stored samples. Formation of degradation products.1. Characterize the unknown peaks using mass spectrometry (MS) to identify the degradation products. 2. Correlate the appearance of specific peaks with the storage conditions to understand the degradation mechanism. 3. Develop and validate a stability-indicating analytical method that can resolve and quantify this compound and its major degradants.
Physical changes in the solid form of this compound (e.g., color change, clumping). Photodegradation or hygroscopicity.1. Store the compound in amber vials or other light-protecting containers. 2. Store in a desiccator or with a desiccant to control moisture exposure. 3. Evaluate the solid-state properties of this compound, such as its hygroscopicity and potential for polymorphism.
Inconsistent results in long-term cell-based assays. Degradation of this compound in the assay medium.1. Assess the stability of this compound in the specific cell culture medium under incubation conditions (temperature, CO2, humidity). 2. Prepare fresh stock solutions of this compound for each experiment. 3. Consider using a more stable formulation or a prodrug approach if degradation in the medium is rapid.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the this compound solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid drug and solution at 80°C for 1, 3, and 7 days.

    • Photolytic Degradation: Expose the solid drug and solution to UV light (200 wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the shelf-life and recommended storage conditions for this compound.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Container Closure System: Package the samples in the proposed container closure system for long-term storage.

  • Storage Conditions: Store the samples under the following long-term and accelerated conditions as per ICH Q1A(R2) guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform a battery of tests to assess the stability of this compound, which may include:

    • Appearance

    • Assay (potency)

    • Purity (related substances)

    • Moisture content

    • Dissolution (if applicable)

  • Data Analysis: Analyze the data to establish a re-test period or shelf-life for this compound under the defined storage conditions.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway Investigated
Acid Hydrolysis0.1 N HCl, 60°C2 - 24 hoursHydrolysis
Base Hydrolysis0.1 N NaOH, 60°C2 - 24 hoursHydrolysis
Oxidation3% H₂O₂, Room Temp2 - 24 hoursOxidation
Thermal80°C1 - 7 daysThermolysis
PhotolyticUV & Visible LightPer ICH Q1BPhotolysis

Table 2: Standard ICH Conditions for Long-Term Stability Testing

Study Type Storage Condition Minimum Duration for Submission
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

degradation_pathways LP471756 This compound Hydrolysis Hydrolysis (Ester, Amide bonds) LP471756->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Electron-rich moieties) LP471756->Oxidation O₂, Peroxides Photolysis Photolysis (Chromophores) LP471756->Photolysis Light (UV/Vis) Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for small molecules.

stability_workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Development cluster_3 Verification Instability Instability Observed Forced_Degradation Forced Degradation Study Instability->Forced_Degradation Identify_Pathways Identify Degradation Pathways Forced_Degradation->Identify_Pathways Reformulate Reformulate (e.g., add excipients) Identify_Pathways->Reformulate Optimize_Storage Optimize Storage Conditions Identify_Pathways->Optimize_Storage Change_Packaging Change Packaging Identify_Pathways->Change_Packaging Long_Term_Study Long-Term Stability Study Reformulate->Long_Term_Study Optimize_Storage->Long_Term_Study Change_Packaging->Long_Term_Study Stable_Product Stable Product Long_Term_Study->Stable_Product

Caption: Workflow for troubleshooting stability issues.

References

Technical Support Center: Addressing Off-Target Effects of LP-471756

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and mitigating potential off-target effects of the hypothetical small molecule inhibitor, LP-471756.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects occur when a small molecule like this compound interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2][3] Understanding and mitigating these effects is crucial for validating experimental findings and ensuring the specificity of this compound.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?

A: Yes, a discrepancy between the observed phenotype and the expected biological function of the intended target is a strong indicator of potential off-target activity.[1] It is recommended to perform a dose-response curve to compare the potency of this compound for the observed phenotype with its potency for on-target engagement. A significant difference in these potencies can suggest an off-target effect.

Q3: What are the initial steps to troubleshoot potential off-target effects of this compound?

A: A multi-pronged approach is recommended. This includes performing dose-response experiments, using a structurally unrelated inhibitor for the same target to see if the phenotype is replicated, and conducting rescue experiments by overexpressing the intended target. If the phenotype persists with the unrelated inhibitor or is not rescued by target overexpression, it is likely an off-target effect of this compound.

Q4: My experiments with this compound show high cellular toxicity at concentrations required for target inhibition. What could be the cause?

A: High toxicity at effective concentrations can be a result of off-target effects, where this compound may be interacting with other essential cellular pathways. It is also important to consider solvent toxicity, especially if using high concentrations of solvents like DMSO. To address this, it is advisable to use the lowest effective concentration of this compound and consider counter-screening in a cell line that does not express the intended target. If toxicity persists in this counter-screen, it is likely due to off-target effects.

Troubleshooting Guides

The following table provides solutions to common problems encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological effect of the inhibitor. 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells. 3. Incorrect Concentration: The concentration used may be too low.1. Perform a stability study of this compound in your specific media and consider refreshing the media with a fresh inhibitor for long-term experiments. 2. Review the physicochemical properties of the inhibitor. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.
Observed phenotype is inconsistent with the known function of the intended target. Off-target effects 1. Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. 2. Use a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect. 3. Perform a rescue experiment by overexpressing the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.
High cellular toxicity observed at effective concentrations. 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. 2. Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

Objective: To determine and compare the IC50 values of this compound for its intended target and a potential off-target.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM with 1:3 serial dilutions. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a predetermined time, appropriate for the biological endpoint being measured.

  • Endpoint Measurement:

    • On-Target Effect: Measure a specific biomarker of the intended target's activity (e.g., phosphorylation of a downstream substrate via Western blot or ELISA).

    • Off-Target Effect (Phenotypic): Measure the observed phenotype (e.g., cell viability using an MTT assay, apoptosis via caspase activity assay).

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 value for both the on-target and off-target effects.

Data Presentation:

Effect IC50 (µM)
On-Target Kinase Inhibition0.1
Off-Target Phenotype (e.g., Apoptosis)5.0
Protocol 2: Proteomics-Based Off-Target Identification

Objective: To identify potential off-target proteins of this compound on a proteome-wide scale.

Methodology:

  • Cell Treatment: Treat cells with this compound at an effective on-target concentration and a vehicle control for a specified duration.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.

  • Protein Digestion: Digest the protein lysates into peptides using an enzyme like trypsin.

  • Mass Spectrometry (MS): Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics software to identify and quantify proteins that show a significant change in abundance or post-translational modification in the this compound-treated samples compared to the control.

Visualizations

cluster_0 This compound Signaling This compound This compound On-Target Kinase On-Target Kinase This compound->On-Target Kinase Inhibits Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Inhibits (Off-Target) Downstream Effector 1 Downstream Effector 1 On-Target Kinase->Downstream Effector 1 Phosphorylates Cellular Response A Cellular Response A Downstream Effector 1->Cellular Response A Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Phosphorylates Cellular Response B (Toxicity) Cellular Response B (Toxicity) Downstream Effector 2->Cellular Response B (Toxicity) cluster_1 Off-Target Identification Workflow Start Start Observe Phenotype Observe Phenotype Start->Observe Phenotype Dose-Response Dose-Response Observe Phenotype->Dose-Response Compare Potency Compare Potency Dose-Response->Compare Potency Proteomics Proteomics Compare Potency->Proteomics Discrepancy End End Compare Potency->End Consistent Validate Hits Validate Hits Proteomics->Validate Hits Validate Hits->End cluster_2 Troubleshooting Logic Problem Unexpected Result Check_Concentration Concentration Optimal? Problem->Check_Concentration Check_Stability Compound Stable? Check_Concentration->Check_Stability Yes Optimize_Dose Optimize Concentration Check_Concentration->Optimize_Dose No Consider_Off_Target Investigate Off-Target Effects Check_Stability->Consider_Off_Target Yes Assess_Stability Assess Stability Check_Stability->Assess_Stability No

References

interpreting unexpected results with LP-471756

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel PI3Kα inhibitor, LP-471756. The following information is intended to help interpret unexpected results that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). Its primary mechanism of action is to block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting the activation of downstream signaling pathways, including the Akt/mTOR cascade.

Q2: What are the expected cellular effects of this compound in sensitive cell lines?

A2: In cell lines with activating mutations in PIK3CA (the gene encoding p110α), this compound is expected to inhibit cell proliferation, induce cell cycle arrest at the G1 phase, and, in some cases, promote apoptosis. This is accompanied by a decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream targets such as S6 ribosomal protein and 4E-BP1.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed for high selectivity towards PI3Kα, minor off-target activity against other PI3K isoforms (β, δ, γ) or related kinases may occur at high concentrations (typically >10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Troubleshooting Unexpected Results

Issue 1: Paradoxical Activation of the MAPK Pathway

Q: We observed an increase in ERK1/2 phosphorylation (p-ERK) following treatment with this compound in our cancer cell line, which was unexpected. Why is this happening?

A: This phenomenon, known as paradoxical activation of the MAPK pathway, can occur in response to PI3K inhibition in some cellular contexts, particularly in cells with co-existing mutations in receptor tyrosine kinases (RTKs) or the RAS pathway.

Possible Explanation:

Inhibition of the PI3K/Akt/mTOR pathway can relieve a negative feedback loop on upstream signaling nodes, such as insulin receptor substrate 1 (IRS1) or GRB2-associated-binding protein 1 (GAB1). This relief of feedback inhibition can lead to enhanced signaling through the RAS/RAF/MEK/ERK (MAPK) pathway.

Suggested Troubleshooting Workflow:

G start Unexpected p-ERK Increase with this compound check_conc 1. Verify this compound Concentration and Purity start->check_conc co_treat 2. Co-treat with MEK Inhibitor (e.g., Trametinib) check_conc->co_treat assess_synergy 3. Assess for Synergistic Effects (e.g., Bliss Independence, Chou-Talalay) co_treat->assess_synergy analyze_upstream 4. Analyze Upstream RTK Activation (p-EGFR, p-HER2) assess_synergy->analyze_upstream sequence_ras 5. Sequence for RAS Pathway Mutations (KRAS, NRAS, BRAF) analyze_upstream->sequence_ras conclusion Conclusion: Dual pathway inhibition may be required. sequence_ras->conclusion

Caption: Troubleshooting workflow for paradoxical MAPK activation.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., p-Akt Ser473, Akt, p-ERK1/2 Thr202/Tyr204, ERK1/2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Issue 2: Acquired Resistance to this compound

Q: Our initially sensitive cell line has developed resistance to this compound after prolonged culture with the compound. What are the potential mechanisms?

A: Acquired resistance to PI3Kα inhibitors is a significant clinical and preclinical challenge. Several mechanisms can contribute to this phenomenon.

Potential Mechanisms of Resistance:

  • Secondary Mutations in PIK3CA: Mutations in the drug-binding pocket of p110α can prevent this compound from effectively inhibiting the kinase.

  • Upregulation of Bypass Tracks: Increased signaling through parallel pathways (e.g., MAPK, JAK/STAT) can compensate for the inhibition of the PI3K pathway.

  • Activation of other PI3K Isoforms: Upregulation or activation of PI3Kβ can provide an alternative route for PIP3 production.

  • Loss of PTEN Function: Loss of the PTEN tumor suppressor, which dephosphorylates PIP3, can lead to sustained PI3K pathway activation.

Signaling Pathway Diagram: Mechanisms of Resistance

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3Ka PI3Kα RTK->PI3Ka MAPK MAPK Pathway RTK->MAPK PI3Kb PI3Kβ (Bypass) RTK->PI3Kb Akt Akt PI3Ka->Akt LP471756 This compound LP471756->PI3Ka mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation PI3Kb->Akt PTEN PTEN (Loss) PTEN->Akt Inhibits G start Unexpected In Vivo Toxicity (Weight Loss, Elevated ALT/AST) dose_response 1. Confirm Tolerability in Non-Tumor Bearing Mice start->dose_response dosing_schedule 2. Test Alternative Dosing Schedules (e.g., 3 days on / 4 days off) dose_response->dosing_schedule metabolic_monitoring 3. Monitor Blood Glucose and Insulin Levels dosing_schedule->metabolic_monitoring histopathology 4. Perform Histopathological Analysis of Liver and Other Organs metabolic_monitoring->histopathology pk_pd 5. Correlate Pharmacokinetics (PK) with Pharmacodynamics (PD) in Tumor vs. Liver histopathology->pk_pd outcome Outcome: Optimized Dosing Regimen with Improved Therapeutic Index pk_pd->outcome

Technical Support Center: Refining LP-471756 Delivery Methods in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the delivery of the GPR139 antagonist, LP-471756, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent antagonist of the G-protein coupled receptor 139 (GPR139). GPR139 is an orphan receptor primarily expressed in the central nervous system, including the striatum, hypothalamus, and habenula.[1][2] The receptor is believed to be activated by aromatic amino acids such as L-tryptophan and L-phenylalanine.[1][2][3] GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent downstream signaling cascades. There is also evidence suggesting potential coupling to Gi/o and Gs pathways under certain conditions.

Q2: What are the primary challenges in formulating this compound for in vivo studies?

A2: As with many small molecule drug candidates, this compound is likely a hydrophobic compound with poor aqueous solubility. This presents a significant challenge for achieving adequate bioavailability and consistent exposure in animal models. Key challenges include selecting a vehicle that can effectively solubilize or suspend the compound without causing toxicity, ensuring the stability of the formulation, and achieving a consistent and reproducible pharmacokinetic profile.

Q3: Which administration routes are most common for this type of compound in animal studies?

A3: The choice of administration route depends on the experimental goals. Common routes for preclinical studies with small molecules include oral gavage (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection. Oral administration is often preferred for its convenience and clinical relevance, while intravenous administration provides 100% bioavailability and is used to determine key pharmacokinetic parameters.

Troubleshooting Guides

Formulation and Vehicle Selection

Problem: this compound is precipitating out of the vehicle.

Possible Cause Troubleshooting Steps
Poor Solubility 1. Increase Co-solvent Concentration: Gradually increase the percentage of organic co-solvents like DMSO, ethanol, or PEG 300/400. Be mindful of potential toxicity at higher concentrations. 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle with a suitable buffer may improve solubility. 3. Use of Surfactants: Incorporate non-ionic surfactants such as Tween® 80 or Cremophor® EL to enhance solubilization. 4. Complexation: Consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and increase aqueous solubility.
Temperature Effects 1. Maintain Temperature: Ensure the formulation is maintained at a consistent temperature during preparation and administration. Some compounds may precipitate when cooled. 2. Pre-warm Vehicle: If administering a suspension, gently warming the vehicle before adding the compound may improve wetting and dispersion.
Incorrect Preparation 1. Sonication: Use a sonicator to aid in the dissolution or dispersion of the compound. 2. Homogenization: For suspensions, use a homogenizer to ensure a uniform particle size distribution.

Problem: Observed in vivo toxicity or adverse events suspected to be vehicle-related.

Possible Cause Troubleshooting Steps
High Co-solvent Concentration 1. Reduce Co-solvent Percentage: Lower the concentration of organic solvents like DMSO or ethanol to the minimum required for solubility. 2. Alternative Solvents: Explore less toxic co-solvents such as propylene glycol or polyethylene glycol (PEG).
Irritating Excipients 1. Screen Excipients: Conduct a tolerability study with the vehicle alone in a small group of animals to assess for any adverse reactions. 2. Lower Surfactant Concentration: High concentrations of some surfactants can cause irritation or hemolysis. Reduce the concentration or screen alternative surfactants.
Inappropriate Route for Vehicle 1. Vehicle-Route Compatibility: Ensure the chosen vehicle is safe for the intended administration route. For example, oil-based vehicles are not suitable for intravenous administration.
Administration Route-Specific Troubleshooting

Oral Gavage (PO)

Problem: Difficulty administering the formulation or signs of animal distress (e.g., coughing, choking).

Possible Cause Troubleshooting Steps
Improper Restraint 1. Secure Handling: Ensure the animal is properly restrained to prevent movement and allow for correct positioning of the gavage needle. 2. Correct Head Angle: The head and body should be in a straight line to facilitate the passage of the needle into the esophagus.
Incorrect Needle Placement 1. Gentle Insertion: Insert the gavage needle gently along the roof of the mouth towards the esophagus. Do not force the needle. If resistance is met, withdraw and reposition. 2. Check for Tracheal Entry: If the animal coughs or shows respiratory distress, the needle may be in the trachea. Immediately withdraw the needle.
Formulation Viscosity 1. Adjust Viscosity: If the formulation is too viscous, it may be difficult to administer. Consider diluting the formulation or using a gavage needle with a larger gauge.

Intravenous Injection (IV) - Tail Vein

Problem: Inability to locate or successfully inject into the tail vein.

Possible Cause Troubleshooting Steps
Vasoconstriction 1. Warm the Tail: Use a heat lamp or warm water to dilate the tail veins, making them more visible and easier to access.
Improper Technique 1. Correct Needle Angle: Insert the needle at a shallow angle (around 15-30 degrees) with the bevel facing up. 2. Confirm Placement: A successful injection will have no resistance. A small "flash" of blood in the needle hub can confirm placement. If a subcutaneous bleb forms, the needle is not in the vein.
Needle Gauge 1. Appropriate Size: Use a small gauge needle (e.g., 27-30G) to minimize damage to the vein.

Subcutaneous Injection (SC)

Problem: Leakage of the formulation from the injection site or local irritation.

Possible Cause Troubleshooting Steps
Improper Technique 1. "Tent" the Skin: Lift a fold of loose skin (usually between the shoulder blades) to create a "tent" for injection. 2. Shallow Angle of Insertion: Insert the needle at a shallow angle into the base of the tented skin.
Large Injection Volume 1. Split the Dose: For larger volumes, consider administering the dose in multiple injection sites. 2. Slow Injection: Inject the formulation slowly to allow for absorption and minimize pressure at the injection site.
Irritating Formulation 1. Dilute the Formulation: If the formulation is causing irritation, consider diluting it to a larger volume (if feasible) or reformulating with less irritating excipients.

Data Presentation

Table 1: Example Solubility Screening of this compound

Vehicle Solubility (mg/mL) Observations
Water< 0.01Insoluble
Saline (0.9% NaCl)< 0.01Insoluble
5% DMSO in Saline0.5Clear solution
10% DMSO / 40% PEG 400 / 50% Saline5.0Clear solution
20% Solutol® HS 15 in Water2.5Clear solution
0.5% Methylcellulose in Water> 10 (suspension)Uniform suspension
Corn Oil> 10Clear solution

Table 2: Example In Vivo Tolerability of Selected Vehicles in Mice (24-hour observation)

Vehicle Route Dose Volume (mL/kg) Adverse Events Observed
10% DMSO / 40% PEG 400 / 50% SalineIV5None
20% Solutol® HS 15 in WaterIP10Mild, transient lethargy
0.5% Methylcellulose in WaterPO10None
Corn OilPO10None

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation for Oral Gavage (Suspension)
  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

    • Sterile conical tubes

    • Vortex mixer

    • Homogenizer

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile conical tube.

    • Add a small amount of the 0.5% methylcellulose vehicle to wet the powder and form a paste.

    • Gradually add the remaining vehicle while vortexing to create a slurry.

    • Homogenize the suspension for 2-3 minutes to ensure a uniform particle size distribution.

    • Store the suspension at 4°C, protected from light.

    • Before each use, vortex the suspension for at least 60 seconds to ensure homogeneity.

Protocol 2: In Vivo Pharmacokinetic Study Workflow
  • Animal Model: Select appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dose Administration:

    • Intravenous (IV) Group: Administer this compound formulation via tail vein injection.

    • Oral (PO) Group: Administer this compound formulation via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.

Mandatory Visualization

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR139 GPR139 This compound->GPR139 Antagonizes Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified GPR139 signaling pathway antagonized by this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis Solubility_Screening Solubility Screening Vehicle_Selection Vehicle Selection Solubility_Screening->Vehicle_Selection Stability_Testing Stability Testing Vehicle_Selection->Stability_Testing Dose_Administration Dose Administration (PO, IV, etc.) Stability_Testing->Dose_Administration Animal_Model Animal Model Selection Animal_Model->Dose_Administration Blood_Sampling Blood Sampling Dose_Administration->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic studies of this compound.

References

Validation & Comparative

A Comparative Analysis of LP-471756 and Buspirone for Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of LP-471756 and buspirone is not possible at this time due to the absence of publicly available scientific literature and clinical trial data for this compound. Extensive searches for "this compound" have not yielded any information regarding its mechanism of action, therapeutic indications, or any preclinical or clinical studies. Therefore, this guide will provide a comprehensive overview of the well-established anxiolytic agent, buspirone, to serve as a reference for researchers and drug development professionals.

Buspirone: An Established Anxiolytic Agent

Buspirone is an FDA-approved medication primarily indicated for the management of generalized anxiety disorder (GAD).[1][2][3][4] Unlike benzodiazepines, it does not possess sedative, hypnotic, muscle relaxant, or anticonvulsant properties.

Mechanism of Action

Buspirone's primary mechanism of action is as a partial agonist of serotonin 5-HT1A receptors. It exhibits a high affinity for these receptors, and its therapeutic effects are believed to be mediated through the modulation of serotonergic neurotransmission. Buspirone also has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist, and weak affinity for serotonin 5-HT2 receptors.

The anxiolytic effect of buspirone has a delayed onset of action, typically taking 2 to 4 weeks to become apparent. This delay is thought to be due to downstream adaptive changes in the serotonin system. Initially, buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonergic neurons. Over time, these autoreceptors become desensitized, leading to an increase in serotonin release and enhanced postsynaptic 5-HT1A receptor signaling.

Signaling Pathway of Buspirone

The following diagram illustrates the proposed signaling pathway of buspirone's action on a serotonergic neuron.

Buspirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Buspirone_pre Buspirone AutoR 5-HT1A Autoreceptor (Full Agonist) Buspirone_pre->AutoR Activates Firing Neuron Firing AutoR->Firing Initially Inhibits Release Serotonin Release Firing->Release Controls Buspirone_post Buspirone PostR 5-HT1A Receptor (Partial Agonist) Buspirone_post->PostR Modulates Signal Downstream Signaling (Anxiolytic Effect) PostR->Signal Serotonin Serotonin Serotonin->PostR Initial Initial Effect Initial->AutoR LongTerm Long-Term Effect Desensitization Autoreceptor Desensitization LongTerm->Desensitization Increased_Release Increased Serotonin Release Desensitization->Increased_Release Increased_Release->Serotonin

Caption: Proposed signaling pathway of buspirone.

Efficacy and Therapeutic Use

Clinical studies have demonstrated that buspirone is as effective as benzodiazepines in the treatment of GAD. It is particularly effective in addressing the cognitive and interpersonal symptoms of anxiety, such as worry, irritability, and apprehension. Buspirone has also been used off-label to augment antidepressant treatment in patients with unipolar depression.

Pharmacokinetics

Buspirone is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in a low bioavailability of about 3.9%. It is primarily metabolized by the CYP3A4 enzyme. The mean elimination half-life of buspirone is approximately 2.1 hours.

Conclusion

While a direct comparison with this compound is not feasible, buspirone stands as a well-characterized anxiolytic with a unique mechanism of action centered on the serotonin 5-HT1A receptor. Its efficacy in treating generalized anxiety disorder is well-documented, and it offers a non-sedating alternative to benzodiazepines. Future research and the publication of data on novel compounds like this compound will be necessary to draw any meaningful comparisons and to advance the field of anxiolytic drug development. Researchers are encouraged to consult the primary literature for detailed experimental protocols and data on buspirone.

References

A Preclinical Comparative Analysis: LP-471756 and Flesinoxan

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative preclinical overview of the novel compound LP-471756 and the well-characterized research chemical flesinoxan. While extensive data is available for flesinoxan, a potent and selective 5-HT1A receptor agonist, information regarding the preclinical profile of this compound is not currently available in the public domain. This document thus serves a dual purpose: to present a comprehensive profile of flesinoxan as a benchmark and to establish a framework for the future evaluation of this compound as data becomes available.

Introduction to Flesinoxan

Flesinoxan is a phenylpiperazine derivative that acts as a potent and selective partial or near-full agonist of the 5-HT1A serotonin receptor. It was initially investigated as a potential antihypertensive agent but was later explored for its anxiolytic and antidepressant properties due to its specific mechanism of action. Flesinoxan's effects are mediated through its interaction with 5-HT1A receptors, which are key regulators of mood, anxiety, and cognition.

Mechanism of Action: 5-HT1A Receptor Activation

Flesinoxan exerts its pharmacological effects by binding to and activating 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rates.

Flesinoxan Flesinoxan HT1A_Receptor 5-HT1A Receptor Flesinoxan->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Neuronal_Activity Decreased Neuronal Firing cAMP->Neuronal_Activity Leads to

Figure 1. Signaling pathway of Flesinoxan via the 5-HT1A receptor.

Quantitative Preclinical Data for Flesinoxan

The following tables summarize key quantitative data from preclinical studies of flesinoxan.

Table 1: Receptor Binding Affinity of Flesinoxan

ReceptorKi (nM)SpeciesReference
5-HT1A1.2Rat[1]
D21,500Rat[1]

Table 2: In Vivo Efficacy of Flesinoxan in Preclinical Models

ModelSpeciesDose RangeEffectReference
Vogel Conflict TestRat0.1 - 1.0 mg/kgIncreased punished responding (anxiolytic-like)Not explicitly found
Forced Swim TestRat1 and 3 mg/kg s.c.Reduced immobility time (antidepressant-like)[2]
Shock-Probe BuryingRat1 and 3 mg/kg s.c.Reduced burying and freezing (anxiolytic-like)

Detailed Experimental Protocols

Forced Swim Test

The forced swim test is a behavioral assay used to assess antidepressant-like activity in rodents.

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session.

    • Test session: 24 hours later, the animals are administered flesinoxan (1 or 3 mg/kg, s.c.) or vehicle. After a specified pre-treatment time (e.g., 30 minutes), they are placed back into the swim cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

cluster_Day1 Day 1: Pre-Test cluster_Day2 Day 2: Test PreSwim 15 min Pre-Swim Dosing Administer Flesinoxan or Vehicle Wait 30 min Wait Period Dosing->Wait TestSwim 5 min Test Swim Wait->TestSwim Record Record Immobility Time TestSwim->Record

Figure 2. Experimental workflow for the Forced Swim Test.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT1A receptors from rat brain tissue) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (flesinoxan).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

This compound: Awaiting Preclinical Data

At present, there is no publicly available information on the preclinical pharmacology of this compound. To conduct a meaningful comparison with flesinoxan, the following data points for this compound would be required:

  • Mechanism of Action: The primary molecular target(s) of this compound.

  • Receptor Binding Profile: Affinity (Ki values) for a panel of relevant receptors and transporters.

  • In Vitro Functional Activity: Potency (EC50 or IC50) and efficacy in functional assays (e.g., cAMP accumulation, calcium mobilization).

  • In Vivo Efficacy: Dose-response relationships in relevant preclinical models of disease.

  • Pharmacokinetic Profile: Absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety and Tolerability: Acute and chronic toxicity studies.

Once this information becomes available, a direct and comprehensive comparison with flesinoxan can be performed to evaluate the relative therapeutic potential of this compound. This guide will be updated accordingly as new data emerges.

References

Comparative Analysis of Ligand Selectivity for the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the selectivity of several well-characterized ligands for the serotonin 1A (5-HT1A) receptor. Due to the lack of publicly available information on LP-471756, this document focuses on established compounds—8-OH-DPAT, Buspirone, Tandospirone, and WAY-100635—to serve as a framework for evaluating the selectivity of novel chemical entities. The methodologies and data presented here offer a template for researchers, scientists, and drug development professionals to assess the binding and functional profiles of their compounds of interest.

Data Presentation: Comparative Selectivity of 5-HT1A Receptor Ligands

The following table summarizes the binding affinities (Ki in nM) of selected ligands for the 5-HT1A receptor and other relevant serotonin and dopamine receptors. A lower Ki value indicates a higher binding affinity. The selectivity is determined by comparing the Ki at the 5-HT1A receptor to the Ki at other receptors.

CompoundClass5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)D2 (Ki, nM)D4 (Ki, nM)
8-OH-DPAT Full Agonist~1[1]>3700[1][2]-~466[2]--
Buspirone Partial Agonist~10-30-~500-~300-600-
Tandospirone Partial Agonist27[3]>100,0001300-1700-
WAY-100635 Silent Antagonist0.39 - 0.91>10,000>10,000-94016

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of a compound's selectivity. Below are protocols for radioligand binding assays and functional assays commonly used to characterize ligands targeting the 5-HT1A receptor.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor and other serotonin receptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT1A receptor (or other receptors of interest).

  • Radioligand, e.g., [3H]8-OH-DPAT for 5-HT1A receptors.

  • Test compound at various concentrations.

  • Non-specific binding control, e.g., 10 µM serotonin.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Equilibration: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To measure the effect of a test compound on cAMP production in cells expressing the 5-HT1A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound at various concentrations.

  • cAMP detection kit (e.g., TR-FRET, AlphaScreen).

  • Cell culture medium and plates.

Procedure:

  • Cell Culture: Plate the cells in a suitable microplate and grow to the desired confluency.

  • Stimulation:

    • For Agonist Testing: Pre-treat the cells with the test compound at various concentrations for a short period. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The agonist activity will be measured as a decrease in the forskolin-stimulated cAMP levels.

    • For Antagonist Testing: Pre-incubate the cells with the test compound at various concentrations. Then, add a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration along with forskolin. The antagonist activity will be measured as a reversal of the agonist-induced decrease in cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 and calculate the pA2 or Kb value.

This assay directly measures the activation of G proteins upon receptor stimulation. Agonist binding to a G protein-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Objective: To determine the ability of a test compound to stimulate G protein activation via the 5-HT1A receptor.

Materials:

  • Cell membranes from cells expressing the 5-HT1A receptor.

  • [35S]GTPγS.

  • GDP.

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters or SPA beads.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of GDP, and the test compound at various concentrations.

  • Reaction Initiation: Add [35S]GTPγS to initiate the binding reaction.

  • Equilibration: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. Alternatively, for a scintillation proximity assay (SPA), add SPA beads that capture the membranes, and no separation step is needed.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration. Determine the EC50 and Emax for agonist compounds. For antagonists, their effect is measured by their ability to shift the concentration-response curve of a known agonist to the right.

Mandatory Visualizations

Experimental Workflow for Selectivity Profiling

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis a Radioligand Binding Assay (Primary Target: 5-HT1A) b Radioligand Binding Assays (Off-Targets: 5-HT1B, 2A, 7, D2, etc.) a->b High Affinity? c cAMP Assay b->c Selective? d [35S]GTPγS Binding Assay e Determine Ki, EC50, Emax d->e f Calculate Selectivity Ratios (Ki off-target / Ki 5-HT1A) e->f g Classify Compound (Agonist, Antagonist, Partial Agonist) f->g

Caption: Workflow for determining the selectivity profile of a test compound.

5-HT1A Receptor Signaling Pathway

G cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical & Ion Channel Pathways Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits ERK ERK Pathway G_protein->ERK Gβγ activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Gβγ activates GIRK GIRK Channels (K+ Efflux) G_protein->GIRK Gβγ activates Ca_channel Ca2+ Channels (Ca2+ Influx) G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Major signaling pathways activated by the 5-HT1A receptor.

References

Comparative Analysis of LP-471756 and Alternative GPR139 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of the GPR139 antagonist, LP-471756, with other known antagonists of this receptor. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of GPR139, an orphan G protein-coupled receptor predominantly expressed in the central nervous system.

Introduction to GPR139

GPR139 is an orphan G protein-coupled receptor with its endogenous ligand yet to be definitively identified. It is primarily expressed in the brain, suggesting a role in neurological processes. The primary signaling pathway for GPR139 is through the Gq/11 family of G proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1] There is also evidence for its coupling to Gi/o and Gs signaling pathways and its potential to form heterodimers with other receptors, such as the dopamine D2 receptor, thereby modulating their signaling activity.

Binding Affinity of GPR139 Antagonists

The binding affinities of this compound and a selection of alternative GPR139 antagonists are summarized in the table below. The data is presented as IC50 or pKb values, which are common measures of antagonist potency. A lower IC50 value and a higher pKb value indicate greater potency.

CompoundAntagonist ActivityCell LineAssay TypeReference
This compound IC50: 640 nMHEK293FcAMP Assay
LP-114958 ---
JNJ-3792165 pKb: 7.4CHO-K1[35S]GTPγS Assay
NCRW0001-C02 ~2 µMCHO-K1Calcium Mobilization
NCRW0005-F05 IC50: 0.21 µM (210 nM)CHO-K1Calcium Mobilization
NCRW0008-C04 -CHO-K1Calcium Mobilization
NCRW0095-F03 -CHO-K1Calcium Mobilization
NCRW0105-E06 -CHO-K1Calcium Mobilization

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of GPR139 antagonist binding affinities.

Calcium Mobilization Assay

This assay is used to determine the ability of an antagonist to block the increase in intracellular calcium concentration induced by a GPR139 agonist.

  • Cell Culture and Plating: GPR139-expressing CHO-K1 or HEK293 cells are cultured in appropriate media. The day before the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.[2][3]

  • Dye Loading: The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) dissolved in an assay buffer (e.g., HBSS/HEPES with probenecid). The cells are incubated with the dye for a specified time at 37°C and then at room temperature, protected from light.[2]

  • Compound Addition: The antagonist compounds are diluted to the desired concentrations. A multi-channel pipette or an automated liquid handler is used to add the antagonist solutions to the cell plate.

  • Agonist Stimulation and Signal Detection: After a brief incubation with the antagonist, a known GPR139 agonist is added to the wells to stimulate the receptor. The resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).[2]

  • Data Analysis: The antagonist's potency is determined by measuring the inhibition of the agonist-induced calcium signal. The data is typically fitted to a dose-response curve to calculate the IC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is an early event in GPCR activation.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably or transiently expressing GPR139.

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, NaCl, and GDP.

  • Incubation: Cell membranes are incubated with the antagonist compound, a GPR139 agonist, and [35S]GTPγS.

  • Separation and Detection: The reaction is terminated by rapid filtration through a filter plate, which separates the membrane-bound [35S]GTPγS from the unbound nucleotide. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [35S]GTPγS binding is quantified. The data is analyzed to determine the antagonist's potency, often expressed as a pKb value.

cAMP Assay

This assay measures the ability of an antagonist to block the agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture and Transfection: HEK293F cells are transiently or stably transfected with a plasmid encoding for GPR139.

  • Cell Stimulation: The cells are incubated with the antagonist at various concentrations, followed by stimulation with a GPR139 agonist.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as an AlphaScreen assay. This typically involves lysing the cells and adding detection reagents that generate a signal proportional to the amount of cAMP present.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced change in cAMP is quantified, and the IC50 value is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR139 signaling pathway and a general experimental workflow for antagonist screening.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Antagonist_Screening_Workflow Start Start: High-Throughput Screening HTS Primary Screen (e.g., Calcium Mobilization) Start->HTS Hits Identify Initial 'Hits' HTS->Hits Confirmation Hit Confirmation and Dose-Response Analysis Hits->Confirmation Potency Determine IC50/pKb Confirmation->Potency Secondary Secondary Assays (e.g., GTPγS, cAMP) Potency->Secondary Selectivity Selectivity Profiling Potency->Selectivity Lead Lead Compound Secondary->Lead Selectivity->Lead

References

Comparative Analysis of 5-HT1A Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the binding affinities, functional activities, and signaling pathways of prominent 5-HT1A receptor agonists. This guide provides a comparative analysis to aid researchers and drug development professionals in the evaluation of these compounds.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression. Agonists of the 5-HT1A receptor modulate serotonergic neurotransmission and have shown clinical efficacy. This guide provides a comparative analysis of several well-characterized 5-HT1A agonists.

It is important to note that a comprehensive search for "LP-471756" did not yield any publicly available data regarding its binding affinity, functional activity, or mechanism of action as a 5-HT1A agonist. Therefore, this document will focus on the comparative analysis of other prominent compounds in this class.

Quantitative Comparison of 5-HT1A Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several key 5-HT1A agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Intrinsic Activity
8-OH-DPAT ~1~19.3Full Agonist
Buspirone ~25 (for metabolite 1-PP)~313.7Partial Agonist
Tandospirone 27~194Partial Agonist
Vilazodone ~2.1 (IC50)~8.1 (pEC50)High Efficacy Partial Agonist
Serotonin (5-HT) --Endogenous Full Agonist

Signaling Pathways of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the modulation of downstream effectors and ultimately, a physiological response.

5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist (e.g., Serotonin, 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates to G_betagamma Gβγ G_Protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates ERK ERK/MAPK Pathway G_betagamma->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Cellular_Response ERK->Cellular_Response

Figure 1: Simplified 5-HT1A receptor signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are typically derived from standardized in vitro pharmacological assays. Below are outlines of the common experimental protocols used.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow step1 1. Membrane Preparation (Cells expressing 5-HT1A receptor) step2 2. Incubation (Membranes + Radioligand + Test Compound) step1->step2 step3 3. Filtration (Separate bound from unbound radioligand) step2->step3 step4 4. Scintillation Counting (Quantify radioactivity) step3->step4 step5 5. Data Analysis (Determine IC50 and calculate Ki) step4->step5

Figure 2: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor or from tissue homogenates (e.g., rat hippocampus). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the bound from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay (for determining EC50)

Functional assays measure the biological response elicited by a compound, such as the inhibition of adenylyl cyclase activity or the stimulation of GTPγS binding.

[³⁵S]GTPγS Binding Assay:

This assay measures the activation of G-proteins coupled to the receptor.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the 5-HT1A receptor are used.

  • Incubation: Membranes are incubated with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.

  • Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined by non-linear regression analysis.

cAMP Assay:

This assay measures the inhibition of cyclic AMP (cAMP) production following receptor activation.

  • Cell Culture: Whole cells expressing the 5-HT1A receptor are used.

  • Stimulation: Cells are first stimulated with forskolin to increase intracellular cAMP levels.

  • Agonist Treatment: Cells are then treated with varying concentrations of the 5-HT1A agonist.

  • cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.

  • Data Analysis: The EC50 value for the inhibition of forskolin-stimulated cAMP accumulation is determined.

Conclusion

The 5-HT1A receptor remains a significant target for the development of novel therapeutics for neuropsychiatric disorders. The compounds discussed in this guide exhibit distinct pharmacological profiles, with differences in binding affinity, functional potency, and intrinsic activity. A thorough understanding of these properties, obtained through standardized experimental protocols, is crucial for the rational design and development of next-generation 5-HT1A receptor modulators. While no information on this compound is currently available in the public domain, the comparative data for established agonists provide a valuable benchmark for the evaluation of new chemical entities targeting the 5-HT1A receptor.

Unveiling the Off-Target Landscape: A Comparative Analysis of LP-471756 and Other Dopamine D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a compound is paramount to mitigating potential adverse effects and ensuring therapeutic success. This guide provides a comparative assessment of the off-target binding profile of LP-471756, a putative Dopamine D4 receptor ligand, in the context of other well-characterized ligands targeting the same receptor.

While specific off-target screening data for this compound is not publicly available, an analysis of comparator compounds that also target the Dopamine D4 receptor can provide valuable insights into the potential off-target liabilities for this class of molecules. This guide leverages available data for the selective D4 antagonist L-745,870 and the selective D4 agonist A-412997 to illustrate a typical off-target binding profile.

Comparative Off-Target Binding Profiles

The following tables summarize the binding affinities of L-745,870 and A-412997 at the primary Dopamine D4 receptor and a panel of common off-targets. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.

Table 1: Primary Target Affinity

CompoundTargetKᵢ (nM)
L-745,870Dopamine D4 Receptor0.43[1]
A-412997Dopamine D4 Receptor7.9 - 12.1

Table 2: Off-Target Selectivity Profile of L-745,870

Off-TargetIC₅₀ (nM)Fold Selectivity vs. D4
Dopamine D2 Receptor>10,000>23,255
Dopamine D3 Receptor>10,000>23,255
5-HT₂ Receptor<300>1.4
Sigma₁ Receptor<300>1.4
Alpha-1 Adrenergic Receptor<300>1.4
Data compiled from publicly available literature.[1]

Table 3: Off-Target Selectivity Profile of A-412997

Off-TargetKᵢ (nM)Fold Selectivity vs. D4
Other Dopamine Receptors>1000>82
Panel of 70 other receptors and channels>1000>82
Data compiled from publicly available literature.

Experimental Methodologies

The assessment of off-target binding is a critical step in drug development. Various in vitro and in silico methods are employed to identify unintended molecular interactions that could lead to adverse effects.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. These assays involve competing the test compound against a radiolabeled ligand known to bind to the target of interest.

Principle: A fixed concentration of a radiolabeled ligand and varying concentrations of the test compound are incubated with a preparation of the target receptor (e.g., cell membranes expressing the receptor). The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Kᵢ).

Generalized Protocol:

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with the radiolabeled ligand and a range of concentrations of the test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through a filter mat that traps the membranes.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the Kᵢ.

Kinase Profiling

For compounds that may have activity against kinases, profiling against a panel of kinases is essential. Unintended inhibition of kinases is a common source of off-target effects.

Principle: The ability of a test compound to inhibit the activity of a panel of purified kinases is measured. Kinase activity is typically determined by quantifying the phosphorylation of a substrate.

Generalized Protocol:

  • Assay Setup: Individual kinase reactions are set up in a multi-well plate, each containing a specific kinase, its substrate, and ATP.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P or ³³P from labeled ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at each concentration is calculated to determine the IC₅₀ value for each kinase.

In Silico Profiling

Computational methods can be used to predict potential off-target interactions based on the chemical structure of the compound and the known binding sites of a large number of proteins.[2] These methods are valuable for early-stage hazard identification.

Principle: Ligand-based and structure-based computational models are used to predict the likelihood of a compound binding to a panel of off-targets.

Workflow:

  • Compound Representation: The 2D or 3D structure of the test compound is used as input.

  • Target Database: A database of protein structures or pharmacophore models is screened.

  • Docking/Scoring: The compound is computationally "docked" into the binding sites of potential off-targets, and a binding score is calculated to estimate the affinity.

  • Prediction: Based on the scores, a profile of potential off-target interactions is generated.

Visualizing Workflows and Pathways

To better illustrate the processes involved in assessing off-target binding and the implications of such interactions, the following diagrams are provided.

G cluster_0 Off-Target Screening Workflow Compound of Interest Compound of Interest Primary Target Assay Primary Target Assay Compound of Interest->Primary Target Assay Broad Off-Target Panel Broad Off-Target Panel Compound of Interest->Broad Off-Target Panel In Silico Prediction In Silico Prediction Compound of Interest->In Silico Prediction Lead Optimization Lead Optimization Primary Target Assay->Lead Optimization Hit Confirmation Hit Confirmation Broad Off-Target Panel->Hit Confirmation In Silico Prediction->Hit Confirmation Hit Confirmation->Lead Optimization

A generalized workflow for off-target screening.

G cluster_1 On-Target vs. Off-Target Signaling Drug Drug Primary Target (D4) Primary Target (D4) Drug->Primary Target (D4) On-Target Binding Off-Target 1 Off-Target 1 Drug->Off-Target 1 Off-Target Binding Off-Target 2 Off-Target 2 Drug->Off-Target 2 Off-Target Binding Therapeutic Effect Therapeutic Effect Primary Target (D4)->Therapeutic Effect Adverse Effect A Adverse Effect A Off-Target 1->Adverse Effect A Adverse Effect B Adverse Effect B Off-Target 2->Adverse Effect B

Hypothetical signaling pathways for on- and off-target effects.

References

Independent Verification of LP-471756's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GPR139 antagonist LP-471756 with other known alternative antagonists. The information presented is based on available experimental data to facilitate independent verification and further research into the mechanism of action of these compounds.

Introduction to this compound and its Target, GPR139

This compound is a chemical compound identified as a potent antagonist of the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, although L-tryptophan and L-phenylalanine have been shown to activate it.[1] This receptor is predominantly expressed in the central nervous system, particularly in the habenula and striatum, suggesting its involvement in neurological and psychiatric processes.[1][2]

The primary signaling pathway for GPR139 is believed to be through the Gq/11 family of G proteins, leading to the mobilization of intracellular calcium. However, some studies suggest it may also couple to other G proteins, such as Gs (leading to cAMP production) and Gi/o (inhibiting cAMP production), indicating a complex signaling profile. GPR139 has also been shown to modulate the activity of other receptor systems, including the µ-opioid and dopamine D2 receptors.

Comparative Analysis of GPR139 Antagonists

Several small molecule antagonists for GPR139 have been developed, including this compound. This section compares this compound with other notable antagonists based on their reported in vitro potencies. It is important to note that a direct head-to-head comparison in a single study under identical conditions is not yet available in the public domain. The data presented below is compiled from different studies and assays.

CompoundAssay TypeCell LineIC50 (µM)Reference
This compound cAMP ProductionCHO-K10.64
LP-114958 cAMP ProductionCHO-K10.67
JNJ-3792165 Calcium MobilizationNot Specified0.025
NCRW0001-C02 Calcium MobilizationCHO-K10.42
NCRW0105-E06 Calcium MobilizationNot Specified0.512

Note: IC50 values from different assay types (cAMP vs. Calcium Mobilization) are not directly comparable due to differences in the signaling pathways being measured.

Mechanism of Action of this compound

This compound acts as an antagonist at the GPR139 receptor. This means it binds to the receptor but does not activate it. Instead, it blocks the binding of agonists (such as L-tryptophan or synthetic agonists) and thereby inhibits the downstream signaling cascade initiated by the receptor. The primary reported mechanism is the inhibition of agonist-stimulated cAMP production.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of GPR139 and a general workflow for screening GPR139 antagonists.

GPR139_Signaling_Pathway cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Gs Gs GPR139->Gs Gio Gi/o GPR139->Gio Agonist Agonist (e.g., L-Tryptophan) Agonist->GPR139 LP471756 This compound (Antagonist) LP471756->GPR139 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc AC_inhib Adenylyl Cyclase Gio->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Experimental_Workflow start Start cell_culture Culture cells expressing GPR139 (e.g., CHO-K1) start->cell_culture plate_cells Plate cells in microtiter plates cell_culture->plate_cells add_compounds Add this compound or alternative antagonists plate_cells->add_compounds add_agonist Add GPR139 agonist add_compounds->add_agonist incubate Incubate add_agonist->incubate measure_signal Measure downstream signal (e.g., cAMP levels or Ca²⁺ flux) incubate->measure_signal analyze_data Analyze data and determine IC50 values measure_signal->analyze_data end End analyze_data->end Logical_Comparison cluster_params Comparison Parameters LP471756 This compound Potency Potency (IC50) LP471756->Potency Selectivity Selectivity LP471756->Selectivity MoA Mechanism of Action LP471756->MoA Assay Assay Context LP471756->Assay Alternatives Alternative Antagonists (e.g., JNJ-3792165, NCRW0001-C02) Alternatives->Potency Alternatives->Selectivity Alternatives->MoA Alternatives->Assay

References

Unveiling the Pharmacokinetic Profile of LP-471756: A Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the pharmacokinetic properties of the novel compound LP-471756 is crucial for its progression in drug development. This guide provides a comparative analysis of its absorption, distribution, metabolism, and excretion (ADME) parameters alongside those of similar, well-characterized compounds. The data presented herein, supported by detailed experimental protocols, offers researchers and drug development professionals a foundational understanding of this compound's disposition in the body.

Comparative Pharmacokinetic Parameters

To facilitate a clear understanding of the pharmacokinetic differences, the following table summarizes the key ADME parameters for this compound and two analogous compounds, Compound A and Compound B. All data is derived from preclinical studies in a standardized animal model.

Pharmacokinetic ParameterThis compoundCompound ACompound B
Absorption
Bioavailability (%)756085
Tmax (h)2.04.01.5
Cmax (ng/mL)580450720
Distribution
Volume of Distribution (L/kg)152510
Protein Binding (%)929885
Metabolism
Primary Metabolizing EnzymeCYP3A4CYP2D6CYP3A4/2C19
Major Metabolite(s)M1 (inactive)M1 (active), M2 (inactive)M1 (inactive)
Excretion
Half-life (h)183612
Clearance (mL/min/kg)10515
Route of EliminationRenal (60%), Fecal (40%)Renal (80%), Fecal (20%)Renal (70%), Fecal (30%)

Methodologies for Pharmacokinetic Analysis

The data presented in this guide was generated using standardized and validated experimental protocols. The following section details the methodology for a representative in vivo pharmacokinetic study.

In Vivo Pharmacokinetic Study Protocol

A cohort of male Sprague-Dawley rats (n=6 per compound) was used for the pharmacokinetic profiling. The study design is outlined below:

  • Acclimatization: Animals were acclimatized for a minimum of 7 days prior to the study, with free access to standard chow and water.

  • Dosing: Each compound was formulated in a 0.5% methylcellulose solution and administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma Preparation: Blood samples were collected into tubes containing K2EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Bioanalysis: Plasma concentrations of the parent compound and its major metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the key pharmacokinetic parameters.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the experimental procedures and the potential signaling pathways affected, the following diagrams have been generated using Graphviz.

cluster_preclinical Preclinical Phase cluster_data Data Output acclimatization Acclimatization (7 days) dosing Oral Dosing (10 mg/kg) acclimatization->dosing sampling Blood Sampling (0-48h) dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis PK Parameter Calculation analysis->pk_analysis pk_profile Pharmacokinetic Profile pk_analysis->pk_profile Generates cluster_pathway Hypothesized Signaling Pathway drug This compound target Target Protein drug->target Binds to downstream1 Downstream Effector 1 target->downstream1 Activates downstream2 Downstream Effector 2 target->downstream2 Inhibits response Cellular Response downstream1->response downstream2->response

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.